(4-methoxypyridin-3-yl)boronic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPAZKVEOJQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376303 | |
| Record name | (4-Methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355004-67-0 | |
| Record name | (4-Methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-methoxypyridin-3-yl)boronic acid (CAS 355004-67-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxypyridin-3-yl)boronic acid is a key building block in modern organic synthesis and medicinal chemistry. Its structural features make it a valuable reagent for introducing the 4-methoxypyridine moiety into more complex molecules, a common motif in biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors.
Physicochemical Properties
This compound is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[1] While readily soluble in common organic solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), its specific melting and boiling points are not widely reported in the literature. However, a structurally similar compound, 6-methoxy-3-pyridinylboronic acid, has a reported melting point of 135-140 °C, which can serve as a useful estimate.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 355004-67-0 | [3][4] |
| Molecular Formula | C₆H₈BNO₃ | [3][4] |
| Molecular Weight | 152.94 g/mol | [3][4] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, such as 3-bromo-4-methoxypyridine. The general workflow involves a halogen-metal exchange followed by borylation.
Experimental Protocol: Synthesis from 3-Bromo-4-methoxypyridine
This protocol details the synthesis of this compound from 3-bromo-4-methoxypyridine.
Materials:
-
3-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 3-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of the lithiated intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl. Adjust the pH of the aqueous layer to approximately 7.6-7.7 with a NaOH solution to precipitate the crude product.[5]
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by crystallization from acetonitrile.[5]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous K₂CO₃ solution)
-
Solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., 3 mol%).
-
Reagent Addition: Add the solvent (toluene) and the aqueous base (K₂CO₃, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Role in the Synthesis of PI3K/mTOR Dual Inhibitors
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in human cancers. This compound is a crucial building block in the synthesis of potent PI3K/mTOR dual inhibitors, a promising class of anti-cancer agents.
One notable example is the synthesis of tricyclic imidazo[3][6]naphthyridine derivatives, which have shown potent in vitro activity against PI3Kα and mTOR.[7] In the synthesis of these inhibitors, this compound is used in a Suzuki coupling step to introduce the methoxypyridine moiety, which is crucial for binding to the kinase domain.[7] For instance, compound 1 , a tricyclic imidazo[3][6]naphthyridine derivative, exhibited a Kᵢ of 1.41 nM against PI3Kα and 4.51 nM against mTOR.[7] In a cellular assay, it showed an IC₅₀ of 144 nM for the inhibition of AKT phosphorylation.[7]
Table 2: Biological Activity of a PI3K/mTOR Dual Inhibitor
| Target | Kᵢ (nM) | Cellular IC₅₀ (nM) |
| PI3Kα | 1.41 | 144 (pAkt) |
| mTOR | 4.51 | - |
Conclusion
This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its utility in constructing complex molecular architectures, particularly through the robust Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool in the synthesis of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. This compound | 355004-67-0 [sigmaaldrich.cn]
- 2. 6-甲氧基-3-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Physicochemical Properties of (4-methoxypyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (4-methoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. Due to its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through palladium-catalyzed cross-coupling reactions, a thorough understanding of its properties is essential for reaction optimization, drug design, and formulation development.
Core Physicochemical Data
This compound is a heterocyclic aromatic compound containing a pyridine ring substituted with both a methoxy group and a boronic acid functional group. While specific experimental data for some of its properties are not widely published, its fundamental identifiers and characteristics have been established.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BNO₃ | [1][2][3][4] |
| Molecular Weight | 152.94 g/mol | [1][2][3][4] |
| CAS Number | 355004-67-0 | [1][2] |
| Physical Form | Solid | [5] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Decomposes before boiling.[6] | |
| pKa | Data not available; predicted to be around 8-9 for the boronic acid group.[6] | |
| logP | Data not available. | |
| Solubility | Expected to be slightly soluble in water and soluble in some organic solvents like ethanol and dichloromethane.[6] |
Mandatory Visualization: Synthetic Utility
As a boronic acid, this compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals. The following diagram illustrates the general workflow for such a reaction.
Experimental Protocols
Detailed experimental data for this compound is limited. The following sections describe generalized, standard protocols applicable for determining the key physicochemical properties of solid organic compounds like the one .
Melting Point Determination (Capillary Method)
The melting point provides an indication of purity; pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.[7][8]
-
Procedure:
-
A small amount of the finely powdered dry sample is loaded into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][9] The tube is tapped gently to pack the sample at the bottom.[7][8]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9][10]
-
The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.
-
A second determination is performed with a fresh sample. The temperature is raised quickly to about 10-15°C below the approximate melting point, then the heating rate is slowed to 1-2°C per minute.[8]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]
-
Aqueous Solubility Determination (Shake-Flask Method)
The OECD Test Guideline 105 describes the shake-flask method, which is a gold standard for determining the water solubility of substances.[11][12]
-
Apparatus: Stoppered flasks, mechanical shaker or magnetic stirrer, constant temperature bath (e.g., 20 ± 0.5 °C), centrifugation equipment, analytical instrument for quantification (e.g., HPLC-UV).[11]
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of distilled water in a flask. This ensures that a saturated solution is formed.[12]
-
The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve saturation.[11]
-
After equilibration, the mixture is allowed to stand for phase separation. Centrifugation is typically required to remove suspended solid particles.[13]
-
A clear aliquot of the supernatant (the saturated aqueous solution) is carefully removed.
-
The concentration of the compound in the aliquot is determined using a validated analytical method, such as HPLC. This concentration represents the aqueous solubility at the specified temperature.
-
Dissociation Constant (pKa) Determination (Potentiometric Titration)
Potentiometric titration is a precise and common method for determining the pKa of ionizable compounds.[1][14][15]
-
Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer, reaction vessel.[1]
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) for poorly soluble compounds, to a known concentration (e.g., 1 mM).[1]
-
The solution is placed in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[1]
-
The solution is acidified with a standard solution of strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).
-
The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[1]
-
The pH is recorded after each addition of the titrant, allowing the system to equilibrate.
-
The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the curve or the peak of the first derivative plot.[15]
-
Octanol-Water Partition Coefficient (logP) Determination (RP-HPLC Method)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity. While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative that requires less material.[16][17]
-
Apparatus: RP-HPLC system with a C18 column, UV detector, autosampler.[18]
-
Procedure:
-
Calibration: A set of reference compounds with known logP values is selected. The retention times (tR) for these standards are measured under isocratic HPLC conditions (constant mobile phase composition, e.g., methanol/water).[18]
-
The capacity factor (k') is calculated for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear relationship is typically observed.
-
Sample Analysis: The retention time of this compound is measured using the same HPLC method.
-
Its log k' value is calculated.
-
The logP of the target compound is then interpolated from the linear regression equation of the calibration curve.[18]
-
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. This compound | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. This compound | 355004-67-0 [sigmaaldrich.cn]
- 6. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 7. medpharma12.com [medpharma12.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. oecd.org [oecd.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. govinfo.gov [govinfo.gov]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-methoxypyridin-3-yl)boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (4-methoxypyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. This document details its molecular characteristics and illustrates its application in one of the most powerful cross-coupling reactions used in pharmaceutical and materials science research.
Core Compound Data
This compound is a heteroaryl boronic acid, a class of compounds that are indispensable in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the methoxypyridine moiety makes it a valuable reagent for introducing this specific heterocyclic system into more complex molecules, a common strategy in the design of biologically active compounds.
| Property | Value |
| Molecular Formula | C6H8BNO3 |
| Molecular Weight | 152.94 g/mol |
| CAS Number | 355004-67-0 |
| IUPAC Name | This compound |
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This versatile palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.[1][2] The reaction is valued for its mild conditions and tolerance of various functional groups.[3]
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl boronic acid like this compound.
Experimental Protocol: General Procedure
A representative protocol for the Suzuki-Miyaura coupling of a heteroaryl boronic acid is as follows:
-
Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a suitable ligand (e.g., SPhos, 2-10 mol%).[2][4]
-
Reagent Addition : Add a base (e.g., K3PO4, CsF, or Na2CO3, 2.0-3.0 equivalents) and an anhydrous solvent such as 1,4-dioxane or THF.[4][5][6]
-
Reaction Execution : The mixture is heated (typically between 80-120 °C) and stirred for a period ranging from 2 to 24 hours.[7] Reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup and Purification : Upon completion, the reaction is cooled to room temperature and quenched, often with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified, typically by flash column chromatography on silica gel.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for (4-methoxypyridin-3-yl)boronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide combines data from analogous structures and general spectroscopic principles to offer a robust analytical framework. Detailed experimental protocols and a logical workflow for NMR analysis are also presented to assist researchers in their work with this and similar heterocyclic boronic acids.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural elucidation and purity assessment are critical for its successful application in the synthesis of complex molecules, including active pharmaceutical ingredients. NMR spectroscopy is the most powerful tool for confirming the molecular structure and assessing the purity of such compounds.
A common challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, which can lead to complex or broad spectra. This can often be mitigated by using a coordinating deuterated solvent, such as DMSO-d₆ or Methanol-d₄, or by converting the boronic acid to a boronate ester.[1]
Predicted NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | s | |
| H-5 | 6.8 - 7.0 | d | ~5-6 |
| H-6 | 8.1 - 8.3 | d | ~5-6 |
| -OCH₃ | 3.9 - 4.1 | s | |
| -B(OH)₂ | 8.0 - 8.5 | br s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~115 (broad due to B-C coupling) |
| C-4 | ~165 |
| C-5 | ~108 |
| C-6 | ~152 |
| -OCH₃ | ~56 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality NMR spectra of this compound is detailed below.
Sample Preparation
-
Dissolution : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube.[1]
-
Solvent Selection : The choice of solvent is critical. DMSO-d₆ is often preferred for boronic acids as it can disrupt the formation of boroxine anhydrides.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Instrument Setup and Data Acquisition
-
Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher) for improved signal resolution and sensitivity.[1]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[1]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.[1]
-
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound like this compound.
References
Unveiling the Solid-State Architecture of (4-methoxypyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural characteristics of (4-methoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document offers a comprehensive overview based on comparative analysis with structurally related phenylboronic and pyridylboronic acid derivatives. Detailed experimental protocols for synthesis, crystallization, and X-ray crystallographic analysis are presented to facilitate further research. The guide also summarizes predicted crystallographic data and illustrates key experimental and logical workflows, offering a predictive yet robust understanding of the target molecule's solid-state properties.
Introduction
This compound is a heterocyclic boronic acid derivative of significant interest in drug discovery and organic synthesis. Boronic acids are a class of compounds recognized for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols, making them attractive pharmacophores for enzyme inhibitors.[1] Understanding the three-dimensional structure and intermolecular interactions of this compound is paramount for rational drug design, polymorphism screening, and optimizing its physicochemical properties such as solubility and stability.
This guide addresses the current absence of a publicly available crystal structure by providing a detailed predictive analysis based on known crystal structures of analogous compounds.
Predicted Crystal Structure and Comparative Analysis
Based on the analysis of similar compounds, such as phenylboronic acid and its derivatives, this compound is expected to exhibit key structural features common to this class of molecules. Boronic acids typically form hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid functionalities.[2][3][4]
Table 1: Comparative Crystallographic Data of Analogous Boronic Acids
| Parameter | Phenylboronic Acid[2][3] | 4-(methoxycarbonyl)phenylboronic Acid[5] | (4-methoxyphenyl)boronic acid[6] | Predicted for this compound |
| Formula | C₆H₇BO₂ | C₈H₉BO₄ | C₇H₉BO₃ | C₆H₈BNO₃ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | Iba2 | P2₁/c | Pna2₁ | P2₁/c or similar centrosymmetric space group |
| a (Å) | 17.9049(7) | 11.2449(6) | 15.011(3) | 10-18 |
| b (Å) | 15.3264(5) | 12.0672(6) | 7.429(2) | 7-16 |
| c (Å) | 9.8113(2) | 6.5458(3) | 8.216(2) | 6-10 |
| **β (°) ** | 90 | 101.446(2) | 90 | 90-105 |
| Z | 16 | 4 | 4 | 4 or 8 |
| Key Interactions | Dimeric hydrogen bonding | Dimeric hydrogen bonding, C-H···O interactions | Dimeric hydrogen bonding | Dimeric hydrogen bonding, potential N···H or C-H···O interactions |
The presence of the nitrogen atom in the pyridine ring and the methoxy group introduces the possibility of additional intermolecular interactions, such as N···H or C-H···O hydrogen bonds, which could influence the crystal packing. The planarity of the pyridyl ring and the boronic acid group is also a key feature, although some torsion around the C-B bond is expected.[4]
Experimental Protocols
The following sections detail the methodologies that would be employed for the synthesis, crystallization, and structural determination of this compound.
Synthesis of this compound
A common route for the synthesis of pyridylboronic acids is through a lithium-halogen exchange reaction followed by borylation.[7][8]
Materials:
-
3-Bromo-4-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 3-bromo-4-methoxypyridine in a mixture of anhydrous THF and toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).
-
The solution is cooled to -78 °C.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1-2 hours to facilitate the lithium-halogen exchange.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of aqueous HCl.
-
The organic solvents are removed under reduced pressure.
-
The pH of the aqueous residue is adjusted with NaOH to precipitate the crude this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification can be achieved by recrystallization from an appropriate solvent.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[9][10]
Methods:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Diffraction Data Collection and Structure Determination
The following outlines the general procedure for single-crystal X-ray diffraction.[9][11][12][13]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[13]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[12]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.[5]
Visualizations
To aid in the understanding of the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the synthesis and crystal structure determination of this compound.
Caption: General mechanism of boronic acid-based enzyme inhibition.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a robust predictive framework for its solid-state properties. Through a comparative analysis of structurally similar boronic acids, we anticipate a structure dominated by dimeric hydrogen bonding, with potential for further intermolecular interactions involving the pyridine nitrogen and methoxy group. The detailed experimental protocols provided herein offer a clear pathway for researchers to pursue the synthesis, crystallization, and ultimate structural elucidation of this important molecule. The insights and methodologies presented are intended to accelerate research and development efforts in fields where this compound serves as a critical synthon.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencevivid.com [sciencevivid.com]
- 12. portlandpress.com [portlandpress.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
synthesis of (4-methoxypyridin-3-yl)boronic acid from 3-bromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic routes to (4-methoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 3-bromo-4-methoxypyridine. Two primary methods, Lithiation-Borylation and Miyaura Borylation, are detailed, offering a comparative analysis to aid in method selection for research and development applications.
Executive Summary
The synthesis of this compound from 3-bromo-4-methoxypyridine is most effectively achieved through two principal synthetic strategies: direct lithiation followed by borylation, and a palladium-catalyzed Miyaura borylation. The lithiation-borylation route offers a high-yielding, albeit cryogenically demanding, pathway. In contrast, the Miyaura borylation provides a milder, palladium-catalyzed alternative that is often more tolerant of various functional groups but may require careful optimization of the catalyst system. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and substrate compatibility.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. Yields are based on reports for analogous substituted bromopyridines and may vary for the specific substrate.
| Parameter | Lithiation-Borylation | Miyaura Borylation |
| Typical Yield | 70-85%[1] | 60-90% |
| Purity | >95% (after purification)[1] | >95% (after purification) |
| Reaction Temperature | -78 °C to -40 °C[2] | 80-120 °C[3] |
| Reaction Time | 1-3 hours[3] | 2-24 hours[3] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Palladium catalyst, Phosphine ligand, Bis(pinacolato)diboron, Base (e.g., KOAc) |
| Primary Byproducts | Butyl bromide, Isopropanol | Pinacol, Stoichiometric salts |
Experimental Protocols
Method 1: Lithiation-Borylation
This method involves a halogen-metal exchange between 3-bromo-4-methoxypyridine and an organolithium reagent, followed by quenching the resulting aryllithium species with a borate ester.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-4-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.[3]
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.[3]
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C. The organic solvent is removed under reduced pressure. The pH of the remaining aqueous layer is carefully adjusted to approximately 7.5 with an aqueous solution of sodium hydroxide, which induces the precipitation of the boronic acid.[2]
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum.[3] If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/water.
Method 2: Miyaura Borylation
This method is a palladium-catalyzed cross-coupling reaction between the aryl halide and a diboron reagent.
Reaction Scheme:
(Note: The reaction is typically performed to yield the pinacol ester, which can then be hydrolyzed to the boronic acid.)
Detailed Protocol:
-
Reaction Setup: A Schlenk tube or microwave vial is charged with 3-bromo-4-methoxypyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 2.0-3.0 eq), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a suitable phosphine ligand if the catalyst is not pre-ligated.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.[3]
-
Solvent Addition: Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO) is added via syringe.
-
Reaction: The reaction mixture is heated to 80-120 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.[3]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, the boronic ester, is then purified by column chromatography on silica gel.[3]
-
Hydrolysis: The purified pinacol ester is then hydrolyzed to the boronic acid by treatment with an acid or base, followed by neutralization.
Visualized Workflows and Mechanisms
Experimental Workflow for Lithiation-Borylation
Caption: A step-by-step workflow for the synthesis of this compound via lithiation-borylation.
Reaction Mechanism: Lithiation-Borylation
Caption: The mechanism of the lithiation-borylation synthesis.
Catalytic Cycle of Miyaura Borylation
Caption: The catalytic cycle for the Miyaura borylation reaction.
References
Navigating the Synthesis of 4-Methoxy-3-pyridinylboronic Acid: A Technical Guide to Alternative Routes
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing alternative synthetic pathways to the versatile building block, 4-methoxy-3-pyridinylboronic acid. This document outlines key synthetic strategies, providing in-depth experimental protocols and comparative data to inform route selection and optimization in pharmaceutical and chemical research.
4-Methoxy-3-pyridinylboronic acid is a valuable reagent in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to introduce the 4-methoxypyridine moiety. The development of efficient and scalable synthetic routes is crucial for its application in drug discovery and development. This guide explores several alternative approaches, including lithiation-borylation of a halogenated precursor, directed ortho-metalation of 4-methoxypyridine, and palladium-catalyzed Miyaura borylation.
Comparative Overview of Synthetic Routes
The selection of an optimal synthetic route to 4-methoxy-3-pyridinylboronic acid depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The following table summarizes the key quantitative data for the most viable synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| Lithiation-Borylation | 3-Bromo-4-methoxypyridine | n-Butyllithium, Triisopropyl borate | THF, Toluene | -78 to -40 | 1-3 | 80-95 (inferred)[1] |
| Directed Ortho-Metalation (DoM) | 4-Methoxypyridine | Mesityllithium or Phenylithium, Triisopropyl borate | THF | -78 to rt | 2-12 | Good (not quantified)[2] |
| Miyaura Borylation | 3-Bromo-4-methoxypyridine | Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | DMSO, Toluene | 80-100 | 2-24 | 60-98 (inferred)[3][4] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and relationship between the primary alternative synthetic routes to 4-methoxy-3-pyridinylboronic acid.
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic routes, based on established procedures for analogous transformations.
Route 1: Lithiation-Borylation of 3-Bromo-4-methoxypyridine
This route offers high yields and is a common method for the preparation of pyridinylboronic acids.[1][5] It involves a halogen-metal exchange followed by quenching with a borate ester.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet is charged with 3-bromo-4-methoxypyridine (1.0 equiv) and anhydrous toluene/THF (4:1 v/v).
-
Borylation Reagent Addition: Triisopropyl borate (1.2 equiv) is added to the solution.
-
Cooling: The reaction mixture is cooled to between -78 °C and -40 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise over 1 hour, maintaining the internal temperature below -40 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Quenching and Hydrolysis: The reaction is quenched by the addition of 2N HCl. The mixture is allowed to warm to room temperature.
-
Work-up: The aqueous layer is separated and its pH is adjusted to approximately 7 with a saturated solution of NaHCO₃, leading to the precipitation of the boronic acid.
-
Isolation: The solid is collected by filtration, washed with cold water and a small amount of cold acetonitrile, and dried under vacuum to afford 4-methoxy-3-pyridinylboronic acid.
Route 2: Directed Ortho-Metalation (DoM) of 4-Methoxypyridine
This approach is advantageous as it starts from the more readily available 4-methoxypyridine. The methoxy group directs the lithiation to the adjacent C-3 position.[2]
Experimental Protocol:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.
-
Lithiating Agent Preparation: In a separate flask, prepare mesityllithium or use commercially available phenylithium.
-
Metalation: Add the lithiating agent (1.1 equiv) dropwise to a solution of 4-methoxypyridine (1.0 equiv) in anhydrous THF at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the aqueous layer is adjusted to induce precipitation of the boronic acid.
-
Isolation: The product is collected by filtration, washed with cold water, and dried to yield 4-methoxy-3-pyridinylboronic acid.
Route 3: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful method for the synthesis of boronic esters from aryl halides, which can then be hydrolyzed to the corresponding boronic acids.[3][4] This method is known for its excellent functional group tolerance.
Experimental Protocol:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with 3-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).
-
Solvent Addition: Anhydrous DMSO or toluene is added, and the flask is sealed.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Hydrolysis: The crude pinacol ester can be purified by column chromatography. Subsequent hydrolysis with an acid (e.g., HCl) or a base (e.g., NaOH) followed by neutralization will yield 4-methoxy-3-pyridinylboronic acid.
This technical guide provides a foundation for the synthesis of 4-methoxy-3-pyridinylboronic acid. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Stability and Storage of (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxypyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural features make it a valuable reagent for the synthesis of complex molecules with potential therapeutic applications. However, like many boronic acids, its stability can be a critical factor influencing the reproducibility of synthetic procedures, impurity profiles of active pharmaceutical ingredients (APIs), and overall success of drug discovery programs. This guide provides a comprehensive overview of the stability and storage of this compound, including potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts of Stability and Degradation
The stability of this compound is intrinsically linked to the chemical reactivity of the boronic acid moiety. Several factors can contribute to its degradation, leading to the formation of impurities that may be difficult to remove and could potentially possess undesirable toxicological properties. The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation. The formation of boroxines, cyclic anhydrides of boronic acids, can also occur upon dehydration and is a common equilibrium process for boronic acids in the solid state.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is a significant degradation pathway for arylboronic acids, particularly under aqueous conditions and at non-neutral pH[1]. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine ring in this compound can influence the rate of this degradation pathway.
Oxidation
The boron center in boronic acids is susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond and the formation of the corresponding phenol (4-methoxypyridin-3-ol) and boric acid[2][3][4][5]. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents[2][4][6][7]. The rate of oxidation can be influenced by factors such as temperature, light exposure, and the presence of metal catalysts. Studies on the peptide boronic acid derivative, bortezomib, have shown that oxidative deboronation is a significant degradation pathway[6][8].
Boroxine Formation
Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that is favored in the solid state or in non-aqueous solutions. While boroxine formation is not strictly a degradation pathway in the sense of irreversible decomposition, it can affect the solubility, reactivity, and analytical profile of the boronic acid. The hydrolysis of boroxines back to the corresponding boronic acid is typically rapid in the presence of water[9].
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. Based on supplier recommendations and the known instability of boronic acids, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C. | Low temperatures slow down the rates of chemical degradation, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Light | Store in a light-resistant container. | Protection from light is crucial to prevent photolytic degradation. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Moisture can lead to hydrolysis (protodeboronation) of the boronic acid. |
Quantitative Stability Data
| Compound | Storage Condition | Time (days) | % Remaining |
| 2-Pyridylboronic acid | Benchtop, under air | 15 | ~50% |
This data is for an isomer and should be considered as an indicator of the potential instability of pyridinylboronic acids in general.
Proposed Degradation Pathways
Based on the known chemistry of arylboronic acids, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection is the most common and powerful technique for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of degradation products.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[10][11][12].
Caption: General workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C.
-
Photolytic Degradation: Expose the solid compound and its solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Processing: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
HPLC-UV/MS Method for Stability Analysis
A reversed-phase HPLC method is generally suitable for the analysis of boronic acids and their degradation products.
Instrumentation:
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm and 270 nm |
| Injection Volume | 2 µL |
MS Conditions (ESI+):
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Range | m/z 50-500 |
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Use the mass spectrometer to identify the molecular weights of the degradation products to aid in their structural elucidation.
NMR Spectroscopy for Structural Elucidation
¹H and ¹¹B NMR are powerful tools for characterizing this compound and its degradation products[8][13][14][15].
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (or isolated degradation product) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. The disappearance of the signals corresponding to the pyridine ring protons adjacent to the boronic acid group and the appearance of new signals can indicate degradation.
¹¹B NMR Acquisition:
-
¹¹B NMR is particularly useful for observing changes at the boron center[13][14][15]. The chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate ester or other boron-containing species.
-
Boronic Acid: Typically appears as a broad signal around δ 28-34 ppm.
-
Boronate Esters: Appear at a higher field, around δ 8-12 ppm.
-
Conclusion
The stability of this compound is a critical consideration for its effective use in research and drug development. This technical guide has outlined the primary degradation pathways, including protodeboronation and oxidation, and has provided clear recommendations for its storage and handling to minimize decomposition. While quantitative stability data for this specific compound is limited, information from closely related analogs suggests that it is likely susceptible to degradation, particularly when exposed to air, moisture, and non-neutral pH. The detailed experimental protocols for forced degradation studies and analysis by HPLC-UV/MS and NMR spectroscopy provide a robust framework for researchers to assess the stability of this important synthetic building block, ensuring the quality and reproducibility of their scientific endeavors. By adhering to the guidelines presented herein, scientists and drug development professionals can mitigate the risks associated with the instability of this compound and enhance the efficiency and success of their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of (4-methoxypyridin-3-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-methoxypyridin-3-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related boronic acids, including phenylboronic acid and its substituted derivatives, to serve as a relevant proxy. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly in its application as a building block in the development of novel therapeutics.
Introduction to this compound
This compound is a heteroarylboronic acid, a class of compounds that are indispensable in modern organic synthesis. The presence of the pyridine ring and the methoxy group influences its electronic properties, polarity, and reactivity. Boronic acids are most notably utilized as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex molecules, including many pharmaceutical agents. The solubility of boronic acids in organic solvents is a crucial parameter that dictates the choice of reaction conditions, affects reaction rates, and influences the ease of purification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 355004-67-0 | [1] |
| Molecular Formula | C6H8BNO3 | [1] |
| Molecular Weight | 152.94 g/mol | [1] |
| Appearance | Solid | |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Solubility of Structurally Related Boronic Acids
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| Phenylboronic Acid | Chloroform | Moderate | Not Specified | [2][3] |
| Phenylboronic Acid | 3-Pentanone | High | Not Specified | [2][3] |
| Phenylboronic Acid | Acetone | High | Not Specified | [2][3] |
| Phenylboronic Acid | Dipropyl ether | High | Not Specified | [2][3] |
| Phenylboronic Acid | Methylcyclohexane | Very Low | Not Specified | [2][3] |
| 4-Methoxyphenylboronic acid | Dimethyl sulfoxide (DMSO) | Soluble | Not Specified | [4] |
| 4-Methoxyphenylboronic acid | Methanol | Soluble | Not Specified | [4] |
| 3-Pyridylboronic acid | Methanol | Slightly soluble | Not Specified | [5] |
Experimental Protocol: Determination of Solubility by the Dynamic Method
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method, which relies on measuring the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[6] This temperature is known as the dissolution temperature.
Methodology
-
Sample Preparation : A series of samples containing known mole fractions of this compound and the desired organic solvent are prepared in sealed glass ampoules.
-
Heating and Stirring : The ampoule is placed in a thermostatically controlled bath and heated at a slow, constant rate (e.g., 0.3 K/h) with vigorous stirring to ensure thermal equilibrium.[6]
-
Turbidity Measurement : The turbidity of the mixture is continuously monitored. This can be done visually or, more accurately, by measuring the intensity of light transmitted through the sample using a luminance probe or a laser.[3][6]
-
Determination of Dissolution Temperature : The temperature at which the last solid particles dissolve and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.
-
Data Analysis : The experiment is repeated for each sample to construct a solubility curve, plotting the mole fraction of the solute against the dissolution temperature.
Workflow for the dynamic method of solubility determination.
Application in Drug Development: Synthesis of Kinase Inhibitors
Heteroarylboronic acids, such as this compound, are of significant interest to the pharmaceutical industry as they are key building blocks in the synthesis of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8] The Suzuki-Miyaura coupling reaction is a powerful tool for constructing the biaryl or heteroaryl-aryl scaffolds that are common in many kinase inhibitors.[7]
The 4-methoxypyridine moiety is a structural feature found in a number of potent and selective kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[8] These inhibitors modulate the JAK-STAT signaling pathway, which is central to immune responses.
Synthesis of kinase inhibitors using this compound.
Conclusion
While direct quantitative solubility data for this compound in a range of organic solvents is currently limited in the public domain, an understanding of its likely solubility can be inferred from related compounds. The established dynamic method provides a clear protocol for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. The critical role of this compound as a building block in the synthesis of medicinally important molecules, such as kinase inhibitors, underscores the importance of characterizing its physicochemical properties, including solubility, to enable its effective use in drug discovery and development.
References
- 1. This compound | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 5. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to (4-methoxypyridin-3-yl)boronic acid: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-methoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines its commercial availability, physicochemical properties, and key experimental considerations for its use in research and development.
Commercial Availability
This compound and its derivatives are available from several commercial suppliers. The compound is often supplied as the free boronic acid, a hydrate, or a hydrochloride salt, which can impact its stability and handling properties. Researchers should carefully consider the form of the material offered by suppliers to ensure it is suitable for their intended application.
Below is a summary of representative commercial suppliers and the available forms of this compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| BLDpharm | This compound hydrochloride | 874959-97-4 | C6H8BClNO3 | 98% | Available for bulk purchase.[1] |
| Matrix Fine Chemicals | This compound | 355004-67-0 | C6H8BNO3 | - | Available in small and large quantities.[2] |
| [Supplier Name Redacted] | 4-Methoxypyridine-3-boronic acid hydrate | 355004-67-0 | C6H8BNO3 | min 97% | For professional manufacturing, research, and industrial use only.[3] |
| Aladdin Scientific Corporation | This compound hydrate | - | - | - | Available in various quantities from 100mg to 5g.[4] |
| Sigma-Aldrich | This compound | 355004-67-0 | C6H8BNO3 | 98% | Stored under inert atmosphere in a freezer.[5] |
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is provided below. It is important to note that some data, such as melting and boiling points, are not always readily available in public sources for specialized reagents.
| Property | Value | Source |
| CAS Number | 355004-67-0 | [2][3][5] |
| Molecular Formula | C6H8BNO3 | [2][3] |
| Molecular Weight | 152.94 g/mol | [2][3] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [3][5] |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF. | |
| Storage | Inert atmosphere, store in freezer, under -20°C. | [5] |
Experimental Protocols
While specific, detailed synthesis protocols for this compound are not extensively published, established methods for the preparation of analogous pyridylboronic acids can be adapted. A general approach involves a halogen-metal exchange followed by borylation. For illustrative purposes, a protocol for a related compound, (4-methoxypyridin-2-yl)boronic acid, is presented and can serve as a starting point for the synthesis of the 3-yl isomer.
General Synthesis of Pyridylboronic Acids via Lithiation-Borylation
This protocol is adapted from procedures for the synthesis of (4-methoxypyridin-2-yl)boronic acid and can be modified for the 3-bromo-4-methoxypyridine starting material.
Materials and Equipment:
-
3-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Flame-dried, three-necked flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-bromo-4-methoxypyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (typically 1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[6]
-
Borylation: Add triisopropyl borate (typically 1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir overnight.[6]
-
Hydrolysis & Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer as needed to precipitate the boronic acid.[6]
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6] The crude boronic acid can be purified by recrystallization.[6]
Purification of Arylboronic Acids by Recrystallization
Commercially available arylboronic acids may contain boroximes (anhydride trimers), which can be less reactive in coupling reactions. Recrystallization is a crucial step to ensure high purity and reactivity.[7]
Materials and Equipment:
-
Crude arylboronic acid
-
Deionized water
-
Heating plate with magnetic stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
High vacuum line
Procedure:
-
Dissolution: Suspend the crude boronic acid in deionized water. Heat the suspension to boiling with vigorous stirring to fully dissolve the material.[7]
-
Hot Filtration: Filter the hot solution through filter paper to remove any insoluble impurities.[7]
-
Crystallization: Allow the colorless solution to cool slowly to room temperature overnight, followed by further cooling in an ice bath for at least one hour.[7]
-
Isolation and Drying: Isolate the precipitated boronic acid by vacuum filtration. Wash the solid with cold deionized water. Dry the product under high vacuum at room temperature. The purity should be checked by ¹H NMR in dry DMSO-d₆ to ensure the boroxime content is minimized.[7]
Quality Control and Sourcing Workflow
A systematic approach to sourcing and qualifying this compound is essential for reproducible research. The following diagram illustrates a logical workflow for this process.
Caption: Sourcing and quality control workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide, enabling the synthesis of complex molecules.
The catalytic cycle of the Suzuki-Miyaura reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. This compound | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labcompare.com [labcompare.com]
- 5. This compound | 355004-67-0 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safety Precautions for (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential hazards and essential safety precautions for handling (4-methoxypyridin-3-yl)boronic acid and its hydrate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally analogous boronic acids and general chemical safety principles to empower laboratory personnel with the knowledge needed for safe handling and utilization.
Hazard Identification and Classification
This compound is a heterocyclic organic compound that, like many boronic acids, is anticipated to be an irritant. Based on data from similar compounds, the primary hazards are expected to involve irritation to the skin, eyes, and respiratory system. One available source indicates that it is harmful if swallowed.
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:
-
Anticipated Hazard Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Anticipated Hazard Statements:
Physical and Chemical Properties
A summary of the available quantitative data for this compound and its hydrate is presented below.
| Property | Value | CAS Number | Source |
| This compound | |||
| Molecular Formula | C₆H₈BNO₃ | 355004-67-0 | |
| Molecular Weight | 152.94 g/mol | 355004-67-0 | |
| Physical Form | Solid | 355004-67-0 | |
| Purity | 98% | 355004-67-0 | |
| This compound hydrate | |||
| Molecular Formula | C₆H₁₀BNO₄ | 1256355-26-6 | |
| Purity | 98% | 1256355-26-6 | |
| Physical Form | Solid | 1256355-26-6 |
Safe Handling and Storage
Adherence to rigorous safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling chemical irritants and boronic acid derivatives.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][6] For procedures that may generate dust or aerosols, the use of a certified chemical fume hood is strongly recommended.[4][6][7]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[4][6][7] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][7][8] | To prevent skin contact and irritation.[6][9] |
| Body Protection | Laboratory coat.[4][6][7] | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] | To be used when handling large quantities or when dust formation is likely.[6] |
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[6][10]
-
Remove and wash contaminated clothing before reuse.[1]
Storage
-
Some boronic acids are moisture-sensitive and should be stored under an inert atmosphere.[4] For long-term storage, keeping the material in a freezer under -20°C in an inert atmosphere is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][4]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[3][4]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][4]
Spill Management
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE) as outlined in section 3.2.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4][6]
-
Place the spilled material into a suitable, labeled container for disposal.[4][6]
-
Wash the spill site after the material pickup is complete.[4]
-
Do not allow the substance to enter drains or waterways.[6]
Experimental Protocols: Representative Suzuki-Miyaura Cross-Coupling
The following is a general, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for boronic acids. This protocol should be adapted and optimized for the specific substrates and reaction scale.
Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a properly equipped laboratory, adhering to all safety precautions outlined in this guide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[4]
Disposal Considerations
-
Dispose of this compound and any contaminated materials at an approved hazardous waste disposal facility.[6][8]
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[6]
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (4-methoxypyridin-3-yl)boronic acid. This protocol is designed to facilitate the synthesis of 3-aryl-4-methoxypyridine derivatives, which are valuable structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely employed in academic and industrial research, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1]
This compound is a useful building block that allows for the introduction of the 4-methoxypyridine moiety into various molecular scaffolds. The electronic properties of the methoxy-substituted pyridine ring can influence the biological activity and pharmacokinetic properties of the resulting compounds.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X) to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate salt, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for a specific substrate combination to achieve the best results.
General Experimental Workflow
The diagram below outlines the typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl halide (Ar-X, where X = I, Br, or Cl) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF, often with water)
-
Reaction vessel (e.g., Schlenk flask, microwave vial)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) for the specified time. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-4-methoxypyridine product.
Data Presentation: Reaction Conditions and Yields
The selection of reaction parameters is crucial for the success of the Suzuki-Miyaura coupling. The following tables summarize typical reaction conditions and a specific, though low-yielding, example for the coupling of a substituted 4-methoxypyridin-3-ylboronic acid. These can serve as a starting point for optimization.
Table 1: Recommended Catalysts, Bases, and Solvents
| Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80 - 110 |
| Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, SPhos, XPhos | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp. - 100 |
| Pd(dppf)Cl₂ | - | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 120 |
| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald Ligands | K₂CO₃, CsF | Toluene, Acetonitrile, Water mixtures | 60 - 100 |
Table 2: Substrate Scope and a Representative Yield
Due to the limited number of high-yield examples specifically for this compound in the literature, the following table provides a documented, albeit low-yielding, example. This highlights the necessity for careful optimization for this particular substrate.
| Boronic Acid Derivative | Aryl Halide | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-2-methoxypyridin-3-ylboronic acid | 4,6-diiodopyrimidine | 4-(6-chloro-2-methoxypyridin-3-yl)-6-iodopyrimidine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 12 | [2] |
Note: The synthesis of the starting 6-chloro-2-methoxypyridin-3-ylboronic acid itself was reported with a 13% yield.[2]
Important Considerations and Troubleshooting
Several factors can influence the outcome of the Suzuki-Miyaura coupling of heteroaryl boronic acids:
-
Protodeboronation: Heteroaryl boronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source). To minimize this side reaction, it is advisable to use anhydrous solvents, minimize the amount of water in the reaction mixture, and use milder bases such as KF or K₂CO₃.[3]
-
Homocoupling: An undesired side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen or certain palladium(II) species. Thoroughly degassing the reaction mixture and using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can help to minimize homocoupling.[4]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For challenging couplings involving electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) can be highly effective.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The optimal base is substrate-dependent, and screening of different bases may be necessary. Weaker bases are often preferred to minimize degradation of the boronic acid.
By carefully considering these factors and systematically optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a reliable method for the synthesis of valuable 3-aryl-4-methoxypyridine derivatives.
References
Application Notes and Protocols for Suzuki Coupling Reactions with (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. (4-methoxypyridin-3-yl)boronic acid is a valuable building block that introduces a methoxypyridine moiety, a common feature in many pharmaceutical agents.
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki coupling of this compound with various aryl and heteroaryl halides. The information presented is curated from scientific literature and patents to guide researchers in developing robust and efficient coupling protocols.
Core Concepts and Challenges
The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. Key steps include oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
A significant challenge when working with electron-rich heteroaryl boronic acids, such as this compound, is its susceptibility to protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, can lead to reduced yields of the desired product. Careful selection of reaction parameters, including the base, solvent, and temperature, is crucial to minimize this undesired pathway. In some cases, the use of more stable boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, may be advantageous.
Data Presentation: Reaction Conditions Summary
The following tables summarize various reaction conditions reported for the Suzuki coupling of this compound with different coupling partners.
Table 1: Suzuki Coupling with Brominated Heterocycles
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield | Reference |
| (R)-5-bromo-1-isopropyl-N-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-b]pyridin-7-amine | Not specified | K₂CO₃ | Not specified | Not specified | Not specified | [1] |
| 2-chloro-4-(substituted)-5-bromopyrimidine | Pd(PPh₃)₄ (not specified) | K₂CO₃ (not specified) | 1,4-dioxane/water | 120 (Microwave, 30 min) | Not specified | [2] |
| Substituted bromo-quinazoline | Not specified | Na₂CO₃ (2M aq. soln.) | DMF | 150 (Microwave, 15 min) | Not specified | [3] |
Table 2: Suzuki Coupling with Chlorinated Heterocycles
| Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) & Time | Yield | Reference |
| Substituted chloro-pyrazolopyrimidine | Xphos Pd G2 (not specified) | K₃PO₄ (not specified) | 1,4-dioxane/water | 50 (16 h) | Not specified | [4][5] |
Experimental Protocols
The following are representative experimental protocols derived from the cited literature. Optimization may be required for specific substrates and scales.
Protocol 1: Microwave-Assisted Suzuki Coupling in Dioxane/Water[2]
Materials:
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reaction vial, add the aryl/heteroaryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C and hold for 30 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Suzuki Coupling at Moderate Temperature[4][5]
Materials:
-
Aryl/Heteroaryl chloride (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Xphos Pd G2 (e.g., 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl chloride, this compound, Xphos Pd G2, and K₃PO₄.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 50 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent and washing with water.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Protocol 3: High-Temperature Microwave-Assisted Suzuki Coupling in DMF[3]
Materials:
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (not specified)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a microwave reaction vial, add the aryl/heteroaryl bromide and this compound.
-
Add degassed DMF, followed by the aqueous Na₂CO₃ solution and the palladium catalyst.
-
Seal the vial and heat in a microwave reactor to 150 °C for 15 minutes.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Purify the residue by a suitable method, such as preparative HPLC.
Mandatory Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2006034491A2 - Phenyl-substituted quinoline and quinazoline compounds for the treatment of diabetes - Google Patents [patents.google.com]
- 4. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: The Utility of (4-methoxypyridin-3-yl)boronic acid in Medicinal Chemistry
(4-methoxypyridin-3-yl)boronic acid (CAS: 355004-67-0) is a versatile heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry.[1][2] As a member of the heteroarylboronic acid family, its primary utility lies in its role as a key synthetic intermediate for the construction of complex molecular architectures with therapeutic potential.[2][3] Boronic acids are generally stable, exhibit low toxicity, and are versatile in chemical reactions, making them ideal for drug discovery programs.[3] This document provides detailed application notes, experimental protocols, and data related to the use of this compound and structurally similar compounds in the development of novel therapeutics, particularly kinase inhibitors.
Key Applications in Drug Discovery
The principal application of this compound in medicinal chemistry is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide.[4] This synthetic strategy is fundamental to the assembly of biaryl and heteroaryl-aryl scaffolds, which form the core of numerous small molecule drugs.[2]
The 4-methoxypyridine moiety introduced by this reagent is a common feature in many potent and selective kinase inhibitors.[2][4] The pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, enhancing ligand-protein binding and inhibitory activity.[2] Consequently, this building block is instrumental in the synthesis of inhibitors for various kinase families, including Janus kinases (JAKs) and p38 mitogen-activated protein kinases (MAPKs), which are implicated in inflammatory diseases and cancer.[4][][6]
Data Presentation: Representative Inhibitor Activity
The following tables summarize the biological activity (IC50 values) of several kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the classes of potent molecules that can be accessed using this or structurally related pyridinylboronic acid building blocks.
Table 1: IC50 Values of Selected Janus Kinase (JAK) Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
|---|---|---|---|---|---|
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [4] |
| Momelotinib | 11 | 18 | - | - | [4] |
| Oclacitinib | 10 | - | - | - | [4] |
| Pacritinib | - | 23 | - | - | [4] |
| Ritlecitinib | - | - | 33.1 | - |[4] |
Table 2: IC50 Values of Selected p38 MAPK Inhibitors
| Compound | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Reference |
|---|---|---|---|---|---|
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [7] |
| Ralimetinib (LY2228820) | 7 | - | - | - | [7] |
| SB202190 | 50 | 100 | - | - | [7] |
| p38 MAP Kinase Inhibitor III | 900 | - | - | - |[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of pyridinylboronic acids via a halogen-metal exchange followed by borylation, a common and reliable procedure.[2][9]
Materials:
-
3-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl, e.g., 2 M)
-
Dry ice/acetone bath
-
Standard flame-dried glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen, dissolve 3-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature is maintained at or below -70 °C.[2][10]
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.[2]
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C, again maintaining the low temperature.[2][10]
-
After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.[2]
-
Hydrolysis & Work-up: Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous layer as needed to precipitate the boronic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[2] If necessary, the crude product can be further purified by recrystallization.[2]
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
Schlenk tube or microwave vial
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03 equiv).[2]
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[2]
-
Solvent Addition: Add the degassed anhydrous solvent system via syringe.[2][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 2-24 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine to remove the base and other inorganic impurities.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[4]
Visualizations: Workflows and Signaling Pathways
General synthesis workflow for pyridinylboronic acids.
Workflow for the Suzuki-Miyaura cross-coupling reaction.
Role of inhibitors in the p38 MAPK signaling cascade.[][11]
References
- 1. This compound | CAS 355004-67-0 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
Applications of (4-methoxypyridin-3-yl)boronic acid in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(4-Methoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it serves as a nucleophilic partner to introduce the 4-methoxypyridine moiety, a common scaffold in biologically active compounds. This document provides detailed application notes and generalized protocols for the use of this compound in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides or triflates.[1] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds.[1] The electron-donating methoxy group on the pyridine ring can influence the electronic properties and reactivity of the boronic acid.[2]
General Reaction Scheme:
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
While specific data for this compound is limited, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of analogous pyridylboronic acids with various aryl halides. These conditions serve as a robust starting point for optimization.
| Parameter | Typical Range/Examples | Notes |
| Aryl Halide (Ar-X) | Aryl bromides, iodides, chlorides, triflates | Reactivity: I > Br > OTf > Cl. Electron-deficient halides are generally more reactive. |
| Boronic Acid | 1.1 - 2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% loading is common.[1] Buchwald or other specialized ligands may be required for challenging substrates.[3] |
| Ligand (if needed) | PPh₃, SPhos, XPhos, RuPhos, cataCXium A | Often used with Pd₂(dba)₃ or Pd(OAc)₂ to improve catalyst stability and activity.[3][4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2.0 - 3.0 equivalents. The choice of base can be critical to prevent protodeboronation.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, DME | Degassed solvents are crucial to prevent catalyst oxidation.[1] |
| Temperature | 80 - 120 °C | Reaction temperature is dependent on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Other Potential Cross-Coupling Reactions
While less documented for this specific boronic acid, its application can be extended to other important cross-coupling reactions. The following sections provide an overview and generalized protocols based on the reactivity of similar boronic acids.
Chan-Lam Coupling (C-N and C-O Bond Formation)
The Chan-Lam coupling enables the formation of aryl-nitrogen and aryl-oxygen bonds using a copper catalyst, often under milder conditions than palladium-catalyzed reactions.[6][7] This reaction is an excellent alternative to the Buchwald-Hartwig amination for certain substrates.[6]
General Reaction Scheme:
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
Materials:
-
Amine or heterocycle (1.0 equiv)
-
This compound (1.5 equiv)
-
Cu(OAc)₂ (1.0 - 2.0 equiv, or catalytic amount with an oxidant)
-
Pyridine or another suitable base (2.0 equiv)
-
Dichloromethane (DCM) or Toluene
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add the amine or heterocycle (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂ (1.2 equiv).
-
Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations using boronic acids (Suzuki-type Heck reaction) have been developed.[8] This reaction would lead to the formation of styrylpyridine derivatives.
General Reaction Scheme:
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[9] An "inverse" Sonogashira, where a boronic acid couples with a terminal alkyne or an iodoalkyne, is also possible and provides a route to arylalkynes.[10]
General Reaction Scheme (Inverse Sonogashira):
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Diagram 3: Troubleshooting Guide for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
(4-Methoxypyridin-3-yl)boronic Acid: A Key Building Block for Kinase Inhibitors in Drug Discovery
(4-Methoxypyridin-3-yl)boronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the development of novel therapeutics. Its utility is most prominent in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. This heterocyclic boronic acid serves as a versatile synthon for introducing the 4-methoxypyridine moiety into complex molecules, a common structural motif in many biologically active compounds.
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of biaryl and heteroaryl scaffolds central to many kinase inhibitors.
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 355004-67-0 |
| Molecular Formula | C₆H₈BNO₃ |
| Molecular Weight | 152.94 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF |
Application in the Synthesis of VEGFR-2 Kinase Inhibitors
A significant application of this compound is in the synthesis of potent and selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, thereby impeding tumor angiogenesis.
One notable example is the synthesis of TAK-593, a highly potent VEGFR2 kinase inhibitor. The 4-methoxypyridin-3-yl moiety of this molecule, introduced via Suzuki-Miyaura coupling using this compound, plays a crucial role in its binding to the kinase domain of VEGFR-2.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is initiated by the binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, activating its intracellular kinase domain. The activated VEGFR-2 then phosphorylates various downstream signaling proteins, initiating multiple signaling cascades that ultimately lead to the physiological responses of angiogenesis.
Caption: VEGF Signaling Pathway and Inhibition by (4-methoxypyridin-3-yl) containing inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a lithium-halogen exchange reaction of 3-bromo-4-methoxypyridine followed by borylation.
Materials:
-
3-Bromo-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve 3-bromo-4-methoxypyridine (1.0 equiv) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C. Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common core for kinase inhibitors.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., a substituted bromo- or iodoarene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a Schlenk flask or a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Representative Reaction Conditions and Yields:
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 85 | 8 | 75-85 |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | 90-98 |
These protocols and data highlight the utility of this compound as a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications in the field of drug discovery. The straightforward nature of its incorporation via the Suzuki-Miyaura coupling makes it an attractive reagent for researchers and scientists in both academic and industrial settings.
Application Notes and Protocols for the Derivatization of (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry. Its pyridine core, substituted with a methoxy group, makes it an important synthon for introducing this motif into a variety of molecular scaffolds. The boronic acid functionality allows for versatile derivatization, primarily through palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on the Suzuki-Miyaura coupling reaction. These protocols are intended to serve as a guide for researchers in academic and industrial settings, including those involved in drug discovery and development.
Core Applications in Medicinal Chemistry
The derivatization of this compound is of significant interest in medicinal chemistry. The resulting substituted pyridine structures are key components in a range of biologically active compounds. For instance, pyrazolo[3,4-b]pyridines and imidazo[1,5-b]pyridazines derived from this boronic acid have been investigated as PDE1 inhibitors.[1] Furthermore, trisubstituted pyrimidines synthesized using this compound have shown promise as fast-acting antimalarial agents.[2] The ability to readily form carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling makes this boronic acid a crucial tool for the synthesis of novel therapeutic candidates.
Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the most prominent method for the derivatization of this compound. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate), leading to the formation of a biaryl or heterobiaryl structure.
General Reaction Scheme:
Where R-X is an aryl or heteroaryl halide/triflate.
Summary of Reaction Conditions
The following table summarizes various reported and representative conditions for the Suzuki-Miyaura coupling of this compound and its analogs.
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted Pyrimidine | Not Specified | Not Specified | 1,4-Dioxane / Water | 120 (Microwave) | 30 min | Not Reported | [2] |
| Substituted Pyrazolopyrimidine | Not Specified | Not Specified | 1,4-Dioxane / Water | 50 | 16 h | Not Reported | [3] |
| Substituted Quinoline/Quinazoline | Not Specified | 2M aq. Na2CO3 | DMF | 150 (Microwave) | 15 min | Not Reported | [4] |
| Substituted Cinnoline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | [5] |
| General Aryl Halide (Analog) | Pd(PPh3)4 or Pd(dppf)Cl2 | Na2CO3 or Cs2CO3 | Toluene or Dioxane/Water | 80-100 | Not Specified | Not Reported | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide
This protocol is adapted from methodologies used in the synthesis of bioactive molecules.[2][4]
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Aqueous sodium carbonate (2 M solution, 2.0 equiv)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio) or DMF
-
Microwave reactor vials
-
Standard work-up and purification reagents
Procedure:
-
To a microwave reactor vial, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., 3 mol%).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1) to the vial.
-
Add the aqueous sodium carbonate solution (2.0 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150°C for 15-30 minutes.[2][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Conventional Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for Suzuki-Miyaura couplings of pyridyl boronic acids.[3][6]
Materials:
-
This compound (1.1 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%)
-
Aqueous potassium carbonate (2 M solution, 2.0 equiv)
-
1,4-Dioxane and Water (4:1)
-
Standard laboratory glassware for inert atmosphere reactions
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.1 equiv), and the palladium catalyst.
-
Add the degassed 1,4-dioxane and water solvent mixture.
-
Add the aqueous potassium carbonate solution.
-
Heat the reaction mixture to 50-100°C and stir for 4-16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final product.
Other Derivatization Reactions
While Suzuki-Miyaura coupling is the most prevalent, other derivatization reactions applicable to boronic acids can also be employed for this compound.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction provides a valuable alternative for synthesizing aryl amines and aryl ethers from this compound.
General Reaction Scheme: R-NH2 or R-OH + (HO)2B-(4-methoxypyridin-3-yl) --[Cu catalyst, Base, Oxidant]--> R-NH-(4-methoxypyridin-3-yl) or R-O-(4-methoxypyridin-3-yl)
References
- 1. US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]
- 4. WO2006034491A2 - Phenyl-substituted quinoline and quinazoline compounds for the treatment of diabetes - Google Patents [patents.google.com]
- 5. NZ569607A - Substituted cinnoline derivatives as GABBA-receptor modulators and method for their synthesis - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Scale-Up Synthesis of (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxypyridin-3-yl)boronic acid is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This versatile reagent enables the introduction of the 4-methoxypyridine moiety into complex molecules, a common scaffold in a wide range of biologically active compounds. The increasing demand for this intermediate necessitates the development of robust, scalable, and cost-effective synthetic routes to ensure a consistent and high-quality supply for research and drug development pipelines.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a practical and efficient process suitable for multi-kilogram production. The outlined methodologies are based on established chemical principles and are designed to address common challenges encountered during the scale-up of organometallic reactions, including temperature control, reagent handling, and product purification.
Data Presentation: Comparison of Synthetic Routes
Two primary synthetic strategies are commonly employed for the preparation of aryl and heteroaryl boronic acids on a large scale: the lithiation-borylation of a halo-precursor and the Miyaura borylation. The following table summarizes the key parameters and expected outcomes for each route for the synthesis of this compound, starting from 3-bromo-4-methoxypyridine.
| Parameter | Route 1: Lithiation-Borylation | Route 2: Miyaura Borylation |
| Starting Material | 3-Bromo-4-methoxypyridine | 3-Bromo-4-methoxypyridine |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |
| Solvent | Anhydrous THF, Toluene | Dioxane or Toluene |
| Reaction Temperature | -78 °C to -40 °C | 80 °C to 100 °C |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | 75 - 85% | 70 - 90% |
| Product Purity (crude) | >90% | >85% |
| Key Considerations | Requires cryogenic temperatures and handling of pyrophoric reagents. | Requires a transition metal catalyst and can have challenges with purification from boron-containing byproducts. |
Experimental Protocols
The following protocol details the scale-up synthesis of this compound via the lithiation-borylation of 3-bromo-4-methoxypyridine. This route is often preferred for its rapid reaction times and high yields, provided the necessary equipment for low-temperature reactions is available.
Stage 1: Scale-Up Synthesis of this compound via Lithiation-Borylation
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (-80 °C to 100 °C), and nitrogen inlet/outlet.
-
50 L jacketed addition funnel.
-
Temperature probe.
-
Inert gas (Nitrogen or Argon) supply.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-methoxypyridine | 188.02 | 9.40 kg | 50.0 |
| Triisopropyl borate | 188.07 | 11.30 kg (14.4 L) | 60.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 L | 55.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 L | - |
| Anhydrous Toluene | 92.14 | 20 L | - |
| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| 5 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Sodium Chloride (NaCl) | 58.44 | As needed | - |
| Acetonitrile | 41.05 | As needed | - |
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and thoroughly purged with nitrogen.
-
Charging Reagents: Charge the reactor with anhydrous toluene (20 L) and anhydrous THF (40 L). Add triisopropyl borate (11.30 kg, 14.4 L).
-
Cooling: Cool the reactor contents to between -50 °C and -40 °C.
-
Addition of Starting Material: In a separate vessel, dissolve 3-bromo-4-methoxypyridine (9.40 kg) in anhydrous THF (20 L) under a nitrogen atmosphere. Transfer this solution to the jacketed addition funnel.
-
Lithiation and Borylation: Slowly add the solution of 3-bromo-4-methoxypyridine to the cold reactor over 1-2 hours, maintaining the internal temperature below -40 °C. Simultaneously, begin the dropwise addition of n-butyllithium (22.0 L of 2.5 M solution in hexanes) via a separate addition line, also ensuring the internal temperature remains below -40 °C. The rates of addition should be controlled such that the lithiation and subsequent reaction with the borate ester occur in situ, minimizing the accumulation of the unstable lithiated intermediate. A detailed procedure for a similar reaction can be found in Organic Syntheses.[1]
-
Reaction Completion: After the additions are complete, stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Quenching: Slowly warm the reaction mixture to -20 °C. In a separate vessel, prepare a sufficient volume of 2 M HCl. Carefully add the cold acid to the reaction mixture to quench the reaction, ensuring the temperature does not rise above 0 °C.
-
Work-up and Phase Separation: Allow the mixture to warm to room temperature. Transfer the contents to a suitable extraction vessel. The aqueous layer (pH ~1) is separated.
-
pH Adjustment and Precipitation: To the aqueous layer, slowly add 5 M NaOH solution with vigorous stirring to adjust the pH to approximately 7.5. A white solid will precipitate.
-
Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by filtration through a Nutsche filter-dryer.
-
Washing and Drying: Wash the filter cake with cold water (2 x 10 L) and then with cold acetonitrile (2 x 5 L). Dry the solid under vacuum at 40 °C to a constant weight to afford this compound as a white to off-white solid.
Mandatory Visualizations
Signaling Pathway/Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship Diagram: Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle of the Miyaura borylation reaction.
References
Application Notes: One-Pot Synthesis of Biaryl and Heterobiaryl Compounds via In Situ Generation of (4-methoxypyridin-3-yl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-methoxypyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other biologically active molecules. (4-methoxypyridin-3-yl)boronic acid is a key building block for introducing this functionality via palladium-catalyzed cross-coupling reactions. However, the isolation of pyridylboronic acids can be challenging due to their propensity for protodeboronation and difficult purification. A one-pot, two-step borylation/Suzuki-Miyaura cross-coupling sequence circumvents these issues by generating the boronic acid derivative in situ from a stable halo-precursor, which is then immediately consumed in the subsequent C-C bond-forming reaction. This streamlined approach enhances efficiency, reduces waste, and improves overall yield by avoiding the isolation of a sensitive intermediate.[1][2]
This document provides a detailed protocol for a one-pot Miyaura borylation of 3-halo-4-methoxypyridine followed by a Suzuki-Miyaura cross-coupling with various aryl and heteroaryl halides.
Key Applications: This one-pot protocol is particularly valuable for:
-
The synthesis of biaryl and heteroaryl scaffolds for drug discovery, especially for kinase inhibitors.
-
Rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Efficient construction of complex molecules where the 4-methoxypyridin-3-yl group is a key structural component.
Data Presentation
The following tables summarize the representative substrates and expected yields for the one-pot borylation/Suzuki-Miyaura cross-coupling reaction. The synthesis commences with the in situ formation of the (4-methoxypyridin-3-yl)boronate ester from 3-bromo-4-methoxypyridine, followed by the addition of the coupling partner.
Table 1: Reaction Conditions and Yields for the One-Pot Synthesis General Conditions: Step 1 (Borylation): 3-Bromo-4-methoxypyridine (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 equiv), Dioxane, 80 °C, 2 h. Step 2 (Suzuki Coupling): Aryl/Heteroaryl Halide (1.0 equiv), Pd(dppf)Cl₂ (additional 2 mol%), 2M aq. K₂CO₃ (3.0 equiv), 80 °C, 12 h.
| Entry | Coupling Partner (Ar-X) | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-4-methoxypyridine | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxy-3-(4-(trifluoromethyl)phenyl)pyridine | 78 |
| 3 | 2-Bromopyrimidine | 4-Methoxy-3-(pyrimidin-2-yl)pyridine | 72 |
| 4 | 5-Bromo-1H-indazole | 5-(4-Methoxypyridin-3-yl)-1H-indazole | 65 |
| 5 | 4-Bromo-1-Boc-pyrazole | 1-Boc-4-(4-methoxypyridin-3-yl)pyrazole | 81 |
| 6 | 3-Bromoquinoline | 3-(4-Methoxypyridin-3-yl)quinoline | 75 |
Experimental Protocols & Methodologies
Protocol 1: General One-Pot Miyaura Borylation / Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 3-aryl-4-methoxypyridine derivatives starting from 3-bromo-4-methoxypyridine.
Materials:
-
3-Bromo-4-methoxypyridine
-
Bis(pinacolato)diboron (B₂Pin₂)
-
Potassium Acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Aryl or Heteroaryl Halide (Ar-X or HetAr-X)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
1,4-Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Argon or Nitrogen gas
Procedure:
Step 1: Miyaura Borylation (In Situ Generation of Boronate Ester)
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting halide.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. The progress of the borylation can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
Step 2: Suzuki-Miyaura Cross-Coupling
-
After the initial borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the aryl or heteroaryl halide (1.0 equiv) and an additional portion of Pd(dppf)Cl₂ (2 mol%).
-
Add the 2M aqueous potassium carbonate solution (3.0 equiv) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir vigorously for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl or heterobiaryl product.
Visualizations
Caption: Experimental workflow for the one-pot borylation/Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified JAK-STAT signaling pathway, a common target for kinase inhibitors.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (4-methoxypyridin-3-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common scaffolds in pharmaceutically active compounds.[1][2][3] The incorporation of the 4-methoxypyridine moiety is particularly significant in the development of kinase inhibitors, where it can form crucial hydrogen bond interactions within the ATP-binding pocket of enzymes.[4][5] (4-methoxypyridin-3-yl)boronic acid is a key building block for introducing this motif.
The use of microwave irradiation has revolutionized Suzuki coupling by dramatically reducing reaction times from hours to minutes, improving reaction yields, and enhancing reproducibility.[1][6] Microwave heating provides rapid and uniform heating of the reaction mixture, which minimizes the formation of byproducts that can occur under prolonged thermal conditions, an issue particularly relevant for heteroaryl boronic acids.[1] These application notes provide a comprehensive guide and detailed protocols for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A typical experimental workflow for microwave-assisted Suzuki coupling is streamlined to enable rapid synthesis and purification. The process involves careful preparation of reagents, execution in a dedicated microwave reactor, and subsequent work-up and purification.
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl halide. Reaction conditions may require further optimization depending on the specific halide used.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1) or similar)
-
Microwave reactor and appropriate reaction vials with stir bars
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv).
-
Add this compound (e.g., 92 mg, 0.6 mmol, 1.2 equiv).
-
Add the base, such as potassium carbonate (K₂CO₃) (e.g., 207 mg, 1.5 mmol, 3.0 equiv).[1]
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 29 mg, 0.025 mmol, 5 mol%).[8][9]
-
Add 3 mL of a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[1]
-
Seal the vial securely with a cap.
-
If not done prior to solvent addition, purge the vial with argon or nitrogen for 5-10 minutes.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a set temperature of 120-150°C for 15-30 minutes.[6] Monitor the internal pressure to ensure it remains within safe limits.
-
Once the reaction is complete, allow the vial to cool to room temperature (either passively or with compressed air cooling).
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Data Presentation: Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following tables summarize typical conditions used in microwave-assisted Suzuki couplings of pyridylboronic acids.
Table 1: Optimization of General Reaction Parameters
| Parameter | Variation | Typical Range/Value | Rationale & Notes |
|---|---|---|---|
| Catalyst | Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf) | Pd(PPh₃)₄ is a common and effective choice for many substrates.[8][9] Buchwald-type catalysts (e.g., XPhosPdG2) can be effective for challenging couplings or with aryl chlorides.[10][11] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings (0.5-1%) are possible for highly efficient reactions, reducing cost.[8] Higher loadings may be needed for less reactive halides. | |
| Base | Type | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Cesium carbonate (Cs₂CO₃) is often more effective for less reactive substrates but is more expensive.[12] K₂CO₃ is a cost-effective and generally reliable choice.[1][8] |
| Equivalents | 2.0 - 3.0 equiv | A sufficient excess of base is required to activate the boronic acid and neutralize acidic byproducts.[1] | |
| Solvent | System | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, MeCN | A mixture of an organic solvent and water is common, as water aids in dissolving the base and boronic acid salt.[13] Dioxane/water is a widely used system.[1] |
| Temperature | Microwave Setpoint | 100 - 150 °C | Higher temperatures accelerate the reaction but can also lead to decomposition. 120-140 °C is a common starting point for optimization.[8] |
| Time | Irradiation Time | 10 - 40 minutes | Microwave reactions are rapid; typical times are significantly shorter than conventional heating.[1][8][14] Reaction progress should be monitored to avoid byproduct formation. |
Table 2: Representative Substrate Scope & Expected Yields This table provides expected outcomes when coupling this compound with various aryl halides, based on data from analogous systems.
| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 3-(4-methoxyphenyl)-4-methoxypyridine | 85-95% | Electron-rich aryl bromides are generally excellent coupling partners. |
| 4-Bromobenzonitrile | 4-(4-methoxypyridin-3-yl)benzonitrile | 80-90% | Electron-poor aryl bromides are also highly effective. |
| 3-Bromoquinoline | 3-(4-methoxypyridin-3-yl)quinoline | 70-85% | Coupling with other heteroaryl halides proceeds efficiently.[15] |
| 2-Chloropyridine | 2-(4-methoxypyridin-3-yl)pyridine | 60-75% | Aryl chlorides are less reactive and may require a stronger catalyst system (e.g., with a Buchwald ligand) and higher temperatures.[7][16] |
| 1-Bromo-3,5-dimethylbenzene | 3-(3,5-dimethylphenyl)-4-methoxypyridine | 75-90% | Sterically hindered substrates can couple effectively, though may require longer reaction times or higher catalyst loading. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a highly efficient and robust method for the synthesis of biaryl compounds incorporating the 4-methoxypyridine scaffold. By leveraging the rapid and controlled heating of microwave irradiation, researchers can significantly accelerate discovery timelines. The protocols and data provided herein serve as a comprehensive starting point for the successful application of this compound in medicinal chemistry and drug development programs. Optimization of the catalyst, base, and solvent system for each specific substrate is recommended to achieve maximum yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with (4-methoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving (4-methoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki coupling reactions?
A1: Heteroaryl boronic acids, particularly pyridyl derivatives like this compound, present unique challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and reduced reaction efficiency.[1] Additionally, pyridylboronic acids are often susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][3][4]
Q2: What is protodeboronation and how can it be minimized?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming the boronic acid and lowering the yield of the desired product.[3][4] To minimize this side reaction, several strategies can be employed:
-
Use of Boronic Acid Derivatives: More stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts are less prone to protodeboronation.[2][3][5]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this hydrolysis pathway.[6]
-
Choice of Base: Using milder or non-aqueous bases like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial.[6][7]
-
Efficient Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[3]
Q3: What causes homocoupling of the boronic acid and how can it be prevented?
A3: Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridine byproduct.[6] The primary causes are the presence of oxygen or certain palladium(II) species in the reaction mixture.[6][8] To prevent homocoupling:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen.[6]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling catalyzed by Pd(II).[6]
-
Optimize Reaction Conditions: Adjusting the stoichiometry, lowering the reaction temperature, and choosing appropriate ligands can also reduce the rate of homocoupling.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The palladium catalyst may be oxidized or deactivated. The nitrogen on the pyridine ring can inhibit the catalyst.[1][2] 2. Protodeboronation: The boronic acid is being consumed by hydrolysis.[2][3] 3. Poor Reagent Quality: The boronic acid or other reagents may have degraded. | 1. Use a fresh batch of catalyst and ligands. Consider using more robust Buchwald-type precatalysts. Ensure the reaction is performed under a strict inert atmosphere.[2] 2. Switch to a more stable boronic acid derivative (e.g., pinacol ester or trifluoroborate salt).[2][5] Use anhydrous solvents and a non-aqueous base (e.g., KF, CsF). 3. Check the purity of the boronic acid by NMR. |
| Significant Side Products | 1. Homocoupling: Formation of 4,4'-dimethoxy-3,3'-bipyridine.[6] 2. Protodeboronation: The starting boronic acid is being converted back to 4-methoxypyridine.[3] | 1. Thoroughly degas all solvents and the reaction setup. Use a Pd(0) source.[6] 2. See Q2 in the FAQ section for mitigation strategies. |
| Reaction Stalls | 1. Catalyst Deactivation: The active Pd(0) species is being oxidized or inhibited over time.[1] 2. Insoluble Base: The base may not be soluble enough in the reaction medium, leading to poor reactivity. | 1. Increase catalyst loading slightly or try a different, more stable ligand.[3] 2. Switch to a more soluble base like K₃PO₄ or Cs₂CO₃, or consider using a solvent system that better solubilizes the base.[2] The addition of trimethyl borate can sometimes help solubilize boronate complexes.[9] |
Troubleshooting Workflow for Low Yield
Data Presentation: Impact of Reaction Parameters
The optimal conditions for Suzuki coupling are highly substrate-dependent. The following tables summarize data from related pyridylboronic acid systems to provide a starting point for optimization.
Table 1: Effect of Base on Yield (Data is illustrative and based on couplings of various pyridylboronic acid derivatives)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate | [6] |
| 2 | K₃PO₄ | Toluene | 100 | High | [3] |
| 3 | Cs₂CO₃ | Dioxane | 80 | High | [2] |
| 4 | KF | Dioxane | 100 | Moderate-High | [6][10] |
| 5 | CsF | Isopropanol | 80 | High | [7] |
Table 2: Effect of Catalyst/Ligand System on Yield (Data is illustrative and based on couplings of various heteroarylboronic acids)
| Entry | Catalyst | Ligand | Yield (%) | Notes | Reference |
| 1 | Pd(PPh₃)₄ | - | Moderate | Standard, but can be inefficient for heteroaryl couplings. | [11] |
| 2 | Pd(dppf)Cl₂ | - | Moderate-High | Good general catalyst for many systems. | [6] |
| 3 | Pd₂(dba)₃ | SPhos | High | Buchwald ligand, often excellent for challenging couplings. | [7] |
| 4 | Pd₂(dba)₃ | XPhos | High | Bulky, electron-rich ligand, good for catalyst stability. | [3] |
| 5 | Pd(OAc)₂ | RuPhos | High | Effective for heteroaryl trifluoroborates. | [12] |
Experimental Protocols
The following are generalized starting procedures that should be optimized for the specific aryl halide and this compound (or its derivative) being used.
Protocol 1: General Procedure using a Palladium Precatalyst
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This is often done through several vacuum/backfill cycles.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).[2]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-24 hours).[2] Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
General Experimental Workflow
Competing Reaction Pathways
It is important to understand the main competing side reactions to optimize for the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. audreyli.com [audreyli.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with (4-methoxypyridin-3-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (4-methoxypyridin-3-yl)boronic acid in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary side reactions to be aware of are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 4-methoxypyridine as a byproduct.[1][2] While pyridylboronic acids can be susceptible to this, 3-pyridylboronic acids, such as this compound, are generally more stable and less prone to rapid protodeboronation compared to their 2-pyridyl counterparts.[3]
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a symmetrical bipyridine. This side reaction can be promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry environment under an inert atmosphere. For long-term storage, a freezer is recommended.
Q3: The yield of my Suzuki-Miyaura coupling reaction is low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. The primary suspect is often the degradation of the boronic acid, though catalyst inefficiency and suboptimal reaction conditions are also common culprits. Consider the following:
-
Boronic Acid Quality: Use fresh or properly stored boronic acid.
-
Catalyst System: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.
-
Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases such as sodium hydroxide (NaOH) to minimize boronic acid degradation.
-
Solvent Choice: Anhydrous solvents are generally recommended to minimize protodeboronation. Common choices include dioxane, toluene, and DMF, sometimes with a small amount of water to facilitate the reaction.
-
Oxygen Exclusion: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst deactivation and homocoupling.[1]
Q4: I am observing a significant amount of 4,4'-dimethoxy-3,3'-bipyridine in my reaction mixture. How can I minimize this homocoupling product?
A4: The formation of homocoupling products is often linked to the presence of oxygen or issues with the catalytic cycle. To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly deoxygenated.
-
Catalyst Choice: Employ a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.
-
Reaction Conditions: If transmetalation is slow, the competing homocoupling can become more significant. Optimizing the base and temperature may improve the rate of the desired cross-coupling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Degradation of boronic acid. | Use fresh, properly stored boronic acid. Consider converting to a more stable boronate ester (e.g., pinacol ester) for a slow-release approach. |
| Inefficient catalyst system. | Screen different palladium catalysts and ligands. Increase catalyst loading if necessary, being mindful of potential side reactions. | |
| Inappropriate base. | Optimize the base. Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. | |
| Suboptimal solvent. | Ensure anhydrous solvents are used. Screen different solvent systems. | |
| Significant Protodeboronation (Formation of 4-methoxypyridine) | Presence of protic sources (e.g., water). | Use anhydrous solvents and reagents. Minimize the amount of water if an aqueous base is used. |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Monitor the reaction progress to avoid unnecessarily long heating. | |
| Significant Homocoupling (Formation of 4,4'-dimethoxy-3,3'-bipyridine) | Presence of oxygen. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. |
| Inefficient transmetalation. | Optimize the reaction conditions (base, solvent, temperature) to favor the cross-coupling pathway. | |
| Presence of Pd(II) species. | Use a Pd(0) source or a precatalyst that ensures rapid reduction to Pd(0). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Purification of Products from (4-methoxypyridin-3-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving (4-methoxypyridin-3-yl)boronic acid. The focus is on the purification of products from common cross-coupling reactions such as Suzuki-Miyaura and Chan-Lam couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most prevalent impurities can be categorized based on their origin:
-
From the Boronic Acid:
-
Homocoupling product: Formation of 4,4'-dimethoxy-3,3'-bipyridine. This is often promoted by the presence of oxygen.
-
Protodeboronation product: 4-methoxypyridine, resulting from the cleavage of the C-B bond. This is common with heteroaryl boronic acids, especially in the presence of water.
-
Boronic acid anhydrides (Boroxines): Cyclic trimers of the boronic acid.
-
-
From the Coupling Partner (e.g., Aryl Halide):
-
Unreacted starting material.
-
Hydrodehalogenation product (aryl halide converted to the corresponding arene).
-
-
From the Reaction Conditions:
-
Ligand-derived impurities: In Suzuki-Miyaura reactions, phosphine ligands can be a source of impurities. For example, triphenylphosphine can lead to triphenylphosphine oxide or even phenyl-group transfer to the product.
-
Residual catalyst (Palladium or Copper).
-
Byproducts from the base.
-
Q2: My product, a substituted 4-methoxypyridine derivative, is polar and basic. How does this affect purification by column chromatography?
A2: The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing several issues:
-
Streaking or Tailing: The product elutes over a large number of fractions, leading to poor separation and dilute product fractions.
-
Irreversible Adsorption: The product may bind so strongly to the silica gel that it cannot be eluted, resulting in low recovery.
-
Decomposition: The acidic nature of silica gel can degrade sensitive products.
To mitigate these issues, consider the following:
-
Deactivating the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the eluent. This neutralizes the acidic sites on the silica.
-
Using an Alternative Stationary Phase: Basic alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., with a C18 column) using a mobile phase like acetonitrile/water or methanol/water can be effective.
Q3: I am observing significant protodeboronation of this compound. How can I minimize this side reaction?
A3: Protodeboronation is a common challenge with heteroaryl boronic acids. To minimize it:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry reagents thoroughly.
-
Careful Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.
Q4: How can I remove residual palladium or copper catalyst from my final product?
A4: Residual metal catalysts are a common concern, especially in pharmaceutical applications. Several methods can be employed for their removal:
-
Scavenging Resins: There are commercially available resins with functional groups that chelate and remove residual metals.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.
-
Aqueous Washes: For copper-catalyzed reactions, washing the organic layer with an aqueous solution of ammonium hydroxide can help remove copper salts.
-
Crystallization: Often, the final product can be crystallized, leaving the metal impurities in the mother liquor.
Troubleshooting Guides
Troubleshooting Poor Yields and Impure Products in Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed palladium complex. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and minimize water. A milder base like K₂CO₃ or Cs₂CO₃ may help.[1] | |
| Poor choice of base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvents and reaction mixture (e.g., by sparging with argon or nitrogen). |
| Presence of Pd(II) species. | Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. | |
| Product Contaminated with Ligand-Derived Impurities | Use of arylphosphine ligands (e.g., PPh₃). | Switch to a different ligand, such as a trialkylphosphine or a biarylphosphine (e.g., SPhos, XPhos). |
| Optimize the reaction conditions to use a lower catalyst and ligand loading. |
Troubleshooting Purification by Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Streaking on TLC/Column | The basic pyridine nitrogen is interacting strongly with acidic silica gel. | Add 0.5-2% triethylamine or ammonia in methanol to the eluent. |
| Use basic alumina as the stationary phase. | ||
| Product Decomposing on the Column | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with a base as described above. |
| Use a less acidic stationary phase like Florisil or basic alumina. | ||
| Co-elution of Product and Impurities | Similar polarity of the product and impurities. | Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). |
| Consider using reverse-phase chromatography. | ||
| If impurities are non-polar and the product is basic, an acidic wash during workup might remove the product into the aqueous phase, separating it from non-polar impurities. The product can then be recovered by basifying the aqueous layer and extracting. |
Experimental Protocols
Protocol 1: General Work-up and Purification for Suzuki-Miyaura Reactions
-
Reaction Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
If pyridine-based impurities are suspected, wash with a dilute aqueous HCl solution (e.g., 1M HCl). The product may be extracted into the aqueous layer if it forms a salt. If this occurs, the aqueous layer should be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification by Column Chromatography:
-
Stationary Phase: Silica gel. If the product is basic, consider deactivating the silica with triethylamine or using basic alumina.
-
Eluent: A gradient of ethyl acetate in hexanes is a common starting point. For more polar compounds, a gradient of methanol in dichloromethane can be used.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent.
-
-
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for biaryl compounds include ethanol, isopropanol, toluene, and mixtures like ethyl acetate/hexanes.
-
-
Crystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the solution further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Typical Yields for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-95 |
| Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 85-99 |
| Aryl Chloride | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 60-90 |
| Aryl Iodide | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 80-98 |
Note: Yields are highly substrate-dependent and these values should be considered as a general guide.
Visualizations
Caption: General experimental workflow from reaction to purified product.
Caption: Logical approach to troubleshooting impure products.
References
troubleshooting low yields in couplings with (4-methoxypyridin-3-yl)boronic acid
Technical Support Center: (4-methoxypyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or zero yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings with pyridylboronic acids are common and can often be attributed to a few key factors:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, forming 4-methoxypyridine.[1] Pyridylboronic acids are particularly susceptible to this decomposition pathway.[2][3]
-
Inactive Catalyst: The Pd(0) active species can be deactivated by oxygen or other impurities. The choice of ligand is also critical for catalyst stability and activity.[4][5]
-
Inappropriate Base or Solvent: The base is crucial for activating the boronic acid, but an unsuitable base can promote protodeboronation or other side reactions.[6][7] Solvent choice affects the solubility of reagents and the overall reaction kinetics.[8]
-
Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Ensure you are using high-purity, fresh reagents.[4]
Q2: I've identified 4-methoxypyridine as a major byproduct. How can I minimize protodeboronation?
A2: Protodeboronation is a significant challenge, particularly with heteroarylboronic acids.[1] The methoxy group at the 4-position makes the pyridine ring electron-rich, which can influence its stability. Here are several strategies to mitigate this issue:
-
Choice of Base: Use milder, non-aqueous bases. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective.[4][9] Strong bases in aqueous solutions can accelerate protodeboronation.
-
Anhydrous Conditions: Meticulously use anhydrous and degassed solvents. Water is a proton source for this side reaction. While some Suzuki protocols use aqueous bases, minimizing water is crucial if protodeboronation is observed.[4]
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate ester.[3] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[10]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of boronic acid decomposition. Monitor the reaction closely to avoid prolonged heating after completion.[4]
Q3: My starting materials are being consumed, but I'm seeing significant formation of a symmetrical bipyridine. How do I prevent homocoupling?
A3: The formation of 4,4'-dimethoxy-3,3'-bipyridine is due to the homocoupling of your boronic acid. This is often promoted by:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling.[5][8] Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas like argon or nitrogen.
-
Palladium(II) Species: The use of a Pd(II) precatalyst without efficient reduction to Pd(0), or the re-oxidation of Pd(0), can catalyze the homocoupling pathway.[8] Using a Pd(0) source like Pd₂(dba)₃ or ensuring rapid reduction of a Pd(II) source can help.
-
Inefficient Transmetalation: If the desired cross-coupling is slow, the competing homocoupling can become more prominent.[8] Optimizing the ligand and base to accelerate the main catalytic cycle is key.
Q4: The reaction is sluggish and stalls with significant starting material remaining. What should I try?
A4: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following:
-
Ligand Selection: For heteroaryl couplings, standard ligands like PPh₃ may not be optimal. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands often provide higher activity and stability.[11][12]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion for challenging substrates.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene (often with a small amount of water if using an aqueous base) are common.[5] If solubility is an issue, screening different solvents or solvent mixtures may be necessary.
-
Degassing: Ensure your degassing procedure is rigorous. Multiple freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period (e.g., 30 minutes) is recommended.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding coupling reactions with this compound.
Caption: A step-by-step workflow for diagnosing and resolving common issues.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, ligand, base, and solvent is critical. The following table summarizes conditions that have proven effective for couplings of similar electron-rich or 3-pyridylboronic acids and can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) | Reference / Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80-90 | 40-70 | A common starting point, but may be prone to side reactions. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 75-95 | Buchwald ligands are often highly effective for heteroaryl couplings.[13] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | Dioxane/H₂O (4:1) | 95-100 | 60-85 | A robust catalyst system for a range of substrates.[14] |
| Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 70-90 | Trialkylphosphine ligands can be effective for electron-rich systems. |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | DMF | 110 | 70-92 | Often successful for challenging or sterically hindered substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl bromide.
Reagents & Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Dry the reaction vessel and stir bar under vacuum or in an oven and allow to cool under an inert atmosphere.
-
Reagent Addition: To the reaction vessel, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.
-
Atmosphere Exchange: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously for the intended duration (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the catalytic cycle and highlights where side reactions like protodeboronation can interfere.
Caption: The catalytic cycle and the competing protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions of (4-methoxypyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving (4-methoxypyridin-3-yl)boronic acid. The following information is designed to help you optimize reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)3]- or a related derivative). This "ate" complex is much more competent for the transmetalation step, where the organic group is transferred from boron to the palladium center. Without the base, the transmetalation step is often too slow for the reaction to proceed efficiently.[1][2][3]
Q2: Which types of bases are typically used for Suzuki couplings with pyridine boronic acids?
A2: A range of inorganic bases is commonly employed. The most frequent choices include carbonates (e.g., potassium carbonate - K₂CO₃, sodium carbonate - Na₂CO₃, cesium carbonate - Cs₂CO₃) and phosphates (e.g., potassium phosphate - K₃PO₄).[4][5] In some cases, hydroxides (e.g., sodium hydroxide - NaOH, barium hydroxide - Ba(OH)₂) or fluorides (e.g., potassium fluoride - KF) can be effective, particularly when dealing with sensitive functional groups or to minimize side reactions.[1][6]
Q3: Why is my reaction with this compound failing or giving a low yield?
A3: Low yields in Suzuki reactions with pyridine-containing substrates can stem from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids like this compound can be susceptible to side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling (self-coupling of two boronic acid molecules).[6] The choice of base, solvent, catalyst, and ligand are all crucial for mitigating these issues.
Q4: What is protodeboronation and how can the choice of base help minimize it?
A4: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the substrate. This process is often promoted by excessive water and strong bases.[6][7] If protodeboronation is suspected, using a milder base like KF or carefully controlling the amount of water in the reaction can be beneficial.[6] Sometimes, switching to the corresponding boronate ester (e.g., pinacol ester) can also increase stability and reduce this side reaction.[8]
Q5: Can the pyridine nitrogen in my substrate interfere with the reaction?
A5: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, which can inhibit the catalytic cycle. This is a known challenge when working with nitrogen-containing heterocycles.[9] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can help shield the palladium center and favor the desired catalytic steps over catalyst inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0), or the active catalyst has decomposed. 2. Ineffective Base: The chosen base is not strong enough or soluble enough to form the active boronate species. 3. Protodeboronation: The boronic acid is being consumed by protonolysis.[6] 4. Catalyst Inhibition: The pyridine nitrogen is deactivating the palladium catalyst.[9] | 1. Use a fresh batch of catalyst or a more active precatalyst (e.g., a pre-formed Pd-ligand complex). Ensure the reaction is thoroughly degassed. 2. Screen a panel of bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered for better solubility. 3. Use anhydrous solvents, minimize water content, or try a milder base like KF. Consider using the pinacol ester of the boronic acid.[6][8] 4. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃) to promote the desired reaction pathway. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[6] 2. High Concentration of Pd(II): Pd(II) species can catalyze the homocoupling pathway. 3. Slow Transmetalation: If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant. | 1. Ensure all solvents and the final reaction mixture are rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst system that rapidly generates Pd(0). 3. Optimize the base and solvent to accelerate the transmetalation step. A stronger base or a more polar solvent system may help. |
| Reaction is Unreproducible | 1. Reagent Quality: The boronic acid may have degraded over time. The quality of the base, solvent, or catalyst may vary between batches. 2. Inconsistent Degassing: Variable amounts of oxygen can lead to inconsistent results. 3. Moisture Content: Small variations in water content can significantly affect protodeboronation rates. | 1. Use high-purity reagents. Consider using a fresh bottle of boronic acid or re-purifying it. 2. Standardize the degassing procedure (e.g., time, method). 3. Use anhydrous solvents and dry glassware thoroughly, especially if protodeboronation is a known issue. |
Data Presentation: Effect of Base on Yield
Table 1: Illustrative Yields for a Model Suzuki Reaction with Various Bases [4]
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | EtOH/Water | Reflux | 2 | 98 |
| 2 | K₂CO₃ | EtOH/Water | Reflux | 2 | 95 |
| 3 | K₃PO₄ | EtOH/Water | Reflux | 3 | 92 |
| 4 | NaOH | EtOH/Water | Reflux | 4 | 85 |
| 5 | KOH | EtOH/Water | Reflux | 4 | 82 |
| 6 | NaOAc | EtOH/Water | Reflux | 6 | 70 |
| 7 | Et₃N (TEA) | EtOH/Water | Reflux | 8 | 65 |
Note: These are example results from a model system and actual yields will vary depending on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
Below is a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point for optimization.
Optimized Protocol Using a Strong Base and Buchwald Ligand
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), potassium phosphate (K₃PO₄, 2.0 equiv, finely ground), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 5:1 v/v) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in (4-methoxypyridin-3-yl)boronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in Suzuki-Miyaura coupling reactions involving (4-methoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in Suzuki-Miyaura couplings with this compound?
A1: The two most prevalent impurities are the result of side reactions involving the boronic acid. The first is 4-methoxypyridine, which arises from a process called protodeboronation where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The second major impurity is the homocoupling product, 3,3'-bis(4-methoxypyridine), formed when two molecules of the boronic acid react with each other.
Q2: What causes protodeboronation and how can it be minimized?
A2: Protodeboronation is often promoted by the presence of water and certain basic or acidic conditions. For heteroaryl boronic acids like this compound, this side reaction can be particularly problematic. To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents. Additionally, careful selection of a milder base can reduce the rate of this undesired reaction. In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can provide a slow release of the active reagent, keeping its concentration low and thus suppressing protodeboronation.
Q3: What factors lead to the formation of the homocoupling byproduct?
A3: Homocoupling is often initiated by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[1] The palladium catalyst, particularly if Pd(II) species are present, can also promote this side reaction.[2] If the main cross-coupling reaction is slow, the boronic acid has a greater opportunity to undergo homocoupling.
Q4: How can I suppress the formation of the homocoupling impurity?
A4: To suppress homocoupling, it is essential to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] Using a Pd(0) catalyst source or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial. The choice of phosphine ligand is also important; bulky, electron-rich ligands can often favor the desired cross-coupling over homocoupling.
Q5: Should I use this compound directly, or is a boronate ester derivative a better choice?
A5: While the boronic acid can be used directly, converting it to a more stable derivative like a pinacol boronate ester is a highly recommended strategy to improve reaction outcomes. These esters are often more stable to storage and less prone to premature decomposition via protodeboronation. They act as a source of the boronic acid in a slow-release manner during the reaction, which can minimize side reactions and improve the overall yield of the desired product.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
| Possible Cause | Suggested Solution |
| Degradation of Boronic Acid | Use a fresh batch of this compound or consider converting it to its pinacol ester for enhanced stability. |
| Inactive Catalyst | Use a fresh palladium catalyst and ligand. Consider using a pre-formed palladium-ligand complex. Ensure rigorous exclusion of oxygen. |
| Inefficient Catalyst System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands are often effective for heteroaryl couplings. |
| Inappropriate Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. A 1M aqueous solution of the base is commonly used.[3] |
| Suboptimal Solvent | Common solvents include 1,4-dioxane, toluene, and DMF, often with a small amount of water. Ensure the solvent is anhydrous (if aiming to minimize protodeboronation) and thoroughly degassed. |
Problem 2: Significant Formation of 4-methoxypyridine (Protodeboronation)
| Possible Cause | Suggested Solution |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Inappropriate Base | Use a milder base (e.g., K₂CO₃ instead of stronger bases like NaOH or KOH). |
| High Reaction Temperature | Lower the reaction temperature. The use of highly active modern ligands may allow for efficient coupling at lower temperatures. |
| Boronic Acid Instability | Convert the boronic acid to its pinacol ester to increase stability and enable slow release during the reaction. |
Problem 3: High Levels of Homocoupling Product
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Presence of Pd(II) Species | Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0). |
| Slow Transmetalation | Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the rate of the desired cross-coupling reaction. |
| High Boronic Acid Concentration | If using the boronic acid directly, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), solvent, 90 °C, 12 h.
| Base (2.0 equiv.) | Solvent | Yield of Desired Product (%) |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 75 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 82 |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| NaHCO₃ | 1,4-Dioxane/H₂O (4:1) | 65 |
Table 2: Comparison of Palladium Catalysts and Ligands
Reaction Conditions: this compound (1.2 equiv.), aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.
| Catalyst (mol%) | Ligand (mol%) | Yield of Desired Product (%) |
| Pd(PPh₃)₄ (3) | - | 78 |
| Pd(OAc)₂ (2) | SPhos (4) | 92 |
| PdCl₂(dppf) (3) | - | 88 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).
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Reagent Addition: Add the base (2.0-3.0 equiv.) and the degassed solvent.
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Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time, monitoring the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound pinacol ester
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or toluene.
-
Reaction Execution: Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is typically complete within a few hours when the formation of water ceases.
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Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Enhancing the Stability of Pyridylboronic Acids in Solution
For researchers, scientists, and professionals in drug development, the stability of pyridylboronic acids is a critical factor for successful and reproducible experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with these versatile reagents.
I. Frequently Asked Questions (FAQs)
Q1: Why are my pyridylboronic acids, especially 2-pyridylboronic acid, degrading in solution?
A1: The primary degradation pathway for pyridylboronic acids is a reaction known as protodeboronation, where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. This is particularly problematic for 2-pyridylboronic acid due to the proximity of the nitrogen atom. Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate, which is highly susceptible to rapid, unimolecular fragmentation of the C-B bond.[1] 3- and 4-pyridylboronic acids are generally more stable but can also undergo protodeboronation, especially under harsh conditions.
Q2: What are the main factors that influence the stability of pyridylboronic acids?
A2: Several factors can significantly impact the stability of pyridylboronic acids in solution:
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pH: The pH of the solution is a critical factor. For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at neutral pH due to the formation of the reactive zwitterionic species. Both acidic and basic conditions can slow down this specific degradation pathway.
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Temperature: Higher temperatures generally accelerate the rate of decomposition.
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Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can facilitate protodeboronation.
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Presence of Water: Water is often required for the hydrolysis of protecting groups but can also promote protodeboronation of the unprotected boronic acid.
Q3: How can I visually or analytically detect the degradation of my pyridylboronic acid?
A3: While visual inspection may not always reveal degradation, several analytical techniques can be employed for accurate monitoring:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of the corresponding pyridine signal, while ¹¹B NMR can monitor changes in the boron environment.
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High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the pyridylboronic acid from its degradation products and confirming their identities by mass.
Q4: What is a boroxine, and is its formation a sign of degradation?
A4: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the cyclic anhydride of three boronic acid molecules. It is formed through the dehydration of boronic acids and this process is reversible. While the formation of boroxines removes the active boronic acid from the reaction, it is not typically considered irreversible degradation. The equilibrium can be shifted back towards the boronic acid by the addition of water. However, in anhydrous reaction conditions, the formation of boroxines can lead to lower yields.
Q5: What are the most common strategies to improve the stability of pyridylboronic acids?
A5: The most effective strategy is the use of protecting groups to mask the boronic acid functionality. Common protecting groups include:
-
Pinacol esters: These are widely used but can be susceptible to hydrolysis.
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Trifluoroborate salts: These offer increased stability and are often crystalline solids.
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N-methyliminodiacetic acid (MIDA) esters: These provide exceptional stability to air and moisture, allowing for long-term benchtop storage.[2][3][4]
Q6: What are MIDA boronates and why are they particularly useful for stabilizing pyridylboronic acids?
A6: MIDA boronates are derivatives where the boronic acid is protected by N-methyliminodiacetic acid (MIDA). This forms a stable, bicyclic structure that renders the boron atom sp³-hybridized and unreactive towards transmetalation in Suzuki-Miyaura coupling under anhydrous conditions.[1] The key advantage of MIDA boronates is their ability to undergo a "slow-release" of the active boronic acid under mild aqueous basic conditions. This controlled release maintains a low concentration of the unstable pyridylboronic acid in solution, minimizing its degradation while allowing it to participate in the desired reaction.[2][3][4] 2-Pyridyl MIDA boronate, in particular, is an air-stable, isolable, and chemically pure solid, which is a significant advantage over the notoriously unstable free boronic acid.[5]
II. Troubleshooting Guide
Problem 1: Low yields in Suzuki-Miyaura coupling reactions using a 2-pyridylboronic acid.
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Possible Cause A: Protodeboronation of the 2-pyridylboronic acid is occurring faster than the cross-coupling reaction.
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Solution:
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Switch to a Stabilized Form: Utilize an air-stable 2-pyridyl MIDA boronate.[5]
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Employ Slow-Release Conditions: Use mild basic conditions (e.g., K₃PO₄ in a dioxane/water mixture) to slowly generate the active boronic acid from its MIDA-protected form. This keeps the concentration of the unstable free boronic acid low, favoring the cross-coupling reaction over decomposition.[2][3]
-
Optimize Reaction pH: Avoid neutral pH conditions where the zwitterionic intermediate of 2-pyridylboronic acid is most reactive.
-
-
-
Possible Cause B: Formation of inactive boroxine.
-
Solution:
-
Use a Protected Form: Employing a MIDA boronate or trifluoroborate salt prevents boroxine formation.
-
Ensure Proper Hydration for Deprotection: If starting from a protected form, ensure sufficient water is present to hydrolyze the protecting group and generate the active boronic acid.
-
-
Problem 2: Inconsistent results or poor reproducibility in reactions.
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Possible Cause: Degradation of the pyridylboronic acid during storage. Unprotected pyridylboronic acids, especially 2-pyridylboronic acid, are not stable for long-term storage on the benchtop.[2]
Problem 3: Appearance of unexpected byproducts in my reaction mixture.
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Possible Cause: The major byproduct is likely the corresponding pyridine, resulting from protodeboronation of the starting pyridylboronic acid.
-
Solution:
-
Analytical Confirmation: Confirm the identity of the byproduct using techniques like GC-MS or LC-MS.
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Implement Stabilization Strategies: If protodeboronation is confirmed, switch to a stabilized pyridylboronic acid derivative like a MIDA boronate and utilize the slow-release protocol.
-
-
III. Data Presentation
Table 1: Benchtop Stability of Unstable Boronic Acids vs. their MIDA Boronates
| Entry | Boronic Acid (R-B(OH)₂) | % Remaining after 15 Days (Boronic Acid) | % Remaining after ≥60 Days (MIDA Boronate) |
| 1 | 2-Furan | <5% | >95% |
| 2 | 2-Benzofuran | 50% | >95% |
| 3 | 2-Thiophene | 37% | >95% |
| 4 | 2-Benzothiophene | 68% | >95% |
| 5 | 2-Pyrrole | <5% | >95% |
| 6 | 2-Indole | 14% | >95% |
| 7 | Vinyl | <5% | >95% |
| 8 | Cyclopropyl | <5% | >95% |
| 9 | 2-Pyridyl | Notoriously unstable | >95% (indefinitely stable) |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (20), pp 6961–6963.[2][3][4]
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Pyridyl MIDA Boronate from 2-Bromopyridine
This protocol is adapted from a general method for the synthesis of 2-heterocyclic MIDA boronates and is more robust than starting from the unstable boronic acid.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
Dissolve 2-bromopyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture and allow it to warm to room temperature and stir for 2 hours.
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In a separate flask, prepare a suspension of MIDA in anhydrous DMSO.
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Add the freshly prepared solution of the 2-pyridyl triisopropoxyborate salt in THF to the MIDA suspension in DMSO.
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Heat the reaction mixture to 80-100 °C and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography to obtain the 2-pyridyl MIDA boronate as a crystalline, air-stable solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate (Slow-Release Strategy)
Materials:
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Aryl or heteroaryl halide (e.g., aryl chloride)
-
2-Pyridyl MIDA boronate (1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
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Ligand (e.g., XPhos, 6 mol%)
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Copper(II) acetate (Cu(OAc)₂, 50 mol%)
-
Potassium carbonate (K₂CO₃, 5 equivalents)
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Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous isopropanol (IPA)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 2-pyridyl MIDA boronate, palladium catalyst, ligand, copper(II) acetate, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
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Add a degassed 4:1 mixture of DMF and IPA to the reaction vessel.
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Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
V. Mandatory Visualizations
Caption: Mechanism of Protodeboronation for 2-Pyridylboronic Acid.
Caption: Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Reactions.
Caption: General Experimental Workflow for Stabilizing Pyridylboronic Acids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronates [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Reactions with (4-methoxypyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical reactions involving (4-methoxypyridin-3-yl)boronic acid. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields or reaction failure when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: Low yields or reaction failure in Suzuki-Miyaura couplings with this compound and other heteroaryl boronic acids can often be attributed to several factors:
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Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning of the catalyst.[1]
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Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl boronic acids and can be exacerbated by the presence of water and certain bases.[2]
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Homocoupling: The self-coupling of two molecules of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][4]
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Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[5]
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Poor Reagent Quality: Degradation of the boronic acid upon storage or impure starting materials can significantly impact the reaction outcome.
Q2: How does the position of the methoxy and boronic acid groups on the pyridine ring affect catalyst deactivation?
A2: The electronic properties of the pyridine ring, influenced by its substituents, play a crucial role. The 4-methoxy group is electron-donating, which can increase the nucleophilicity of the pyridine ring and potentially make the boronic acid more reactive compared to an unsubstituted pyridylboronic acid.[5] However, the nitrogen atom remains a Lewis basic site capable of coordinating with and deactivating the palladium catalyst. The position of the boronic acid at the 3-position, adjacent to the nitrogen, can still present challenges related to catalyst coordination, although the "2-pyridyl problem" (severe catalyst inhibition when the substituent is at the 2-position) is avoided.[1]
Q3: What are the best practices for storing and handling this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere.[5] For long-term storage, a freezer is recommended. It is advisable to handle the reagent quickly to minimize exposure to air and moisture, which can promote protodeboronation. For particularly sensitive applications, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and using it directly in the coupling reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Deactivation/Poisoning | • Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to sterically hinder pyridine coordination. • Increase catalyst loading modestly (e.g., from 1 mol% to 3 mol%). • Consider using a more robust precatalyst, such as a palladacycle.[6] |
| Protodeboronation | • Use anhydrous solvents and reagents. • Employ milder bases such as K₃PO₄ or Cs₂CO₃. • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5] | |
| Inefficient Catalyst System | • Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. • Optimize the base and solvent system. Common solvents include dioxane, THF, and DMF, often with a small amount of water.[5] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3] |
| Use of Pd(II) Pre-catalyst | • Ensure complete reduction to Pd(0) at the start of the reaction. • Consider using a Pd(0) source like Pd(PPh₃)₄.[3] | |
| Inconsistent Reaction Results | Variable Reagent Quality | • Use fresh or properly stored boronic acid. • Ensure solvents are anhydrous and of high purity. |
| Inconsistent Reaction Setup | • Standardize the degassing procedure. • Ensure all glassware is thoroughly dried. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This is a generalized procedure and may require optimization for specific substrates.
1. Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]
2. Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
3. Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[5][7]
-
Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[5]
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
5. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
6. Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analytical Techniques for Monitoring (4-methoxypyridin-3-yl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (4-methoxypyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC and UPLC-MS are ideal for quantitative analysis of reaction mixtures, offering high resolution and sensitivity for monitoring starting material consumption and product formation.[2] NMR spectroscopy provides detailed structural information, making it excellent for in-situ monitoring and mechanistic studies.[2][3] GC-MS is also used, often requiring derivatization of the boronic acid.[4]
Q2: Why is monitoring these reactions challenging?
A2: Challenges with this compound and related heteroaryl boronic acids include:
-
Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction, especially under harsh conditions (high temperature, strong base).[5][6]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which can complicate NMR spectra and affect reactivity.[1]
-
Stability: As a class, 2-pyridylboronic acids can be unstable, making their synthesis and handling challenging.[6][7] Using more stable derivatives like pinacol or MIDA boronate esters can mitigate this.[5][8]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step in Suzuki-Miyaura coupling reactions.[6]
Q3: How does the 4-methoxy group influence the reactivity of the boronic acid?
A3: The 4-methoxy group is electron-donating, which can increase the nucleophilicity of the pyridine ring.[6] This may help counteract the electron-withdrawing effect of the ring nitrogen, potentially making it more reactive in Suzuki-Miyaura couplings compared to an unsubstituted pyridylboronic acid.[6]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, it should be stored in a cool, dry place under an inert atmosphere.[9] For long-term storage, a freezer is recommended.[6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Q: My reaction shows low or no yield of the desired product. What are the possible causes and solutions?
A: Low or no product formation in reactions involving this compound, such as Suzuki-Miyaura coupling, can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Possible Cause: Degradation of Boronic Acid
-
Solution: Use fresh or properly stored boronic acid. To enhance stability, consider using a more robust boronic acid derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the boronic acid under reaction conditions.[5][6][8] Ensure you are using anhydrous solvents and reagents, as excess water can promote protodeboronation.[5][6]
-
-
Possible Cause: Ineffective Catalyst System
-
Possible Cause: Suboptimal Reaction Conditions
-
Solution:
-
Base: The base activates the boronic acid for transmetalation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases (NaOH, KOH) to minimize boronic acid degradation.[6]
-
Solvent: Common solvents include dioxane, THF, and toluene, often with a small amount of water.[5] Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.[5]
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish, try gradually increasing the temperature.[5]
-
-
Problem 2: Presence of Significant Side Products
Q: My analysis shows significant peaks for side products. How can I identify and minimize them?
A: The formation of byproducts is a common issue. The two most prevalent are homocoupling and protodeboronation products.
-
Side Product: Homocoupling (Bipyridine)
-
Side Product: Protodeboronation (4-methoxypyridine)
-
Cause: This occurs when the C-B bond is cleaved by a proton source. It is often exacerbated by high temperatures, strong bases, and the presence of excess water.[5]
-
Solution:
-
Data Presentation: Analytical Method Parameters
The following tables summarize typical starting conditions for various analytical techniques used to monitor boronic acid reactions. Note: Specific data for this compound is limited; this data is based on methods for analogous aromatic and heteroaromatic boronic acids.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Setting | Observations | Reference |
| Column | XSelect™ Premier HSS T3 (4.6 x 100mm, 3.5μm) | Achieved baseline resolution for eleven structurally similar boronic acids. | [1] |
| Acquity BEH C18 | Used for high-throughput analysis of a broad range of boronic acids. | [11] | |
| Mobile Phase | A: Water, B: Acetonitrile, D: 2% formic acid in water (Gradient) | Gradient elution provided good separation in under 11 minutes. | [1] |
| 10 mM ammonium acetate and acetonitrile | Effective for UPLC-MS analysis. | [11] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for many applications. | [1] |
| Detector | Photo Diode Array (PDA) or UV | Detection wavelength depends on the chromophore of the specific compound. | [1] |
| Column Temp. | 30°C | Maintaining a constant temperature is crucial for reproducibility. | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Setting | Observations | Reference |
| Column | Agilent DB-5 or equivalent | Standard non-polar column suitable for many organic compounds. | [12] |
| Carrier Gas | Helium | Constant flow of 2 mL/min. | [4] |
| Inlet Temp. | 250 °C | Operated in split mode (e.g., 100:1). | [4] |
| Oven Program | Initial: 80°C (hold 3 min), Ramp: 15°C/min to 250°C (hold 5 min) | Program will need optimization based on analyte volatility. | [4] |
| Derivatization | Required for non-volatile boronic acids (e.g., with triethanolamine or to form pinacol esters). | Derivatization converts the boronic acid to a more volatile form suitable for GC analysis. | [13][14] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Parameters
| Nucleus | Solvent | General Observations | Reference |
| ¹H, ¹³C | DMSO-d₆, Methanol-d₄ | Coordinating solvents can help overcome complex or broad spectra caused by boroxine formation. | [1] |
| ¹¹B | CDCl₃, DMSO-d₆ | Provides direct information about the boron atom's environment. | [1] |
| ¹⁹F | N/A (if applicable) | Useful for monitoring reactions involving fluorine-containing substrates, often without deuterated solvents. | [3] |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a general framework for monitoring a Suzuki-Miyaura coupling reaction.
-
Reaction Sampling and Quenching:
-
At designated time points, withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the catalytic cycle.[2] An internal standard can be included for accurate quantification.
-
-
Sample Preparation:
-
Filter the quenched sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
If necessary, perform further dilutions to ensure the sample concentration is within the linear range of the detector.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., XSelect™ HSS T3).[1]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Use a PDA or UV detector set to a wavelength where starting materials and products have significant absorbance.[1]
-
Injection Volume: 5-10 µL.[1]
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, products, and byproducts based on their retention times (confirmed with standards).
-
Integrate the peak areas to determine the relative concentrations and calculate the percent conversion over time.[1]
-
Protocol 2: General NMR Method for Reaction Monitoring
This protocol is suitable for obtaining kinetic or structural information directly from the reaction mixture.
-
Reaction Setup:
-
The reaction can be run directly in an NMR tube if using a benchtop NMR spectrometer or if the reaction conditions are mild.
-
Alternatively, for reactions requiring heating or vigorous stirring, perform the reaction in a standard flask.
-
-
Sample Preparation:
-
At specified time intervals, carefully withdraw an aliquot from the reaction mixture.[3]
-
Transfer the aliquot directly into an NMR tube. For high-field NMR, a deuterated solvent may not be necessary if the instrument can lock onto a proton signal from the reaction solvent.[3]
-
Alternatively, quench the aliquot in a vial and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]
-
-
NMR Analysis:
-
Acquire spectra (e.g., ¹H NMR) at each time point.
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for quantitative comparison.
-
-
Data Analysis:
Visualizations
Experimental and Logical Workflows
Caption: General workflow for monitoring a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Relationship between common problems and their potential causes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 13. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
work-up procedures for reactions involving (4-methoxypyridin-3-yl)boronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving (4-methoxypyridin-3-yl)boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification and isolation of products from Suzuki-Miyaura coupling and other cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you resolve common problems during the work-up of reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield After Work-up | Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, a common side reaction with pyridylboronic acids, especially in the presence of aqueous bases. | - Use anhydrous solvents and minimize the amount of water in the reaction. - Consider using a milder base such as potassium fluoride (KF). - Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt for the reaction. |
| Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. | - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Consider using a higher catalyst loading (e.g., 3-5 mol%). | |
| Difficult Purification: Product Contaminated with Byproducts | Homocoupling: Self-coupling of this compound can form 4,4'-dimethoxy-3,3'-bipyridine. This is often promoted by the presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). - Use a Pd(0) source or a precatalyst that rapidly generates the active catalytic species. |
| Residual Palladium Catalyst: The palladium catalyst can be challenging to remove completely from the final product. | - During the work-up, wash the organic layer with an aqueous solution of a sulfur-containing reagent like sodium bisulfite or thiourea to scavenge palladium. - Filter the reaction mixture through a pad of Celite® to remove heterogeneous palladium species. | |
| Product Streaking on TLC Plate | Interaction with Silica Gel: Pyridine-containing compounds can interact strongly with the acidic silica gel on TLC plates, leading to streaking. | - Add a small amount of a basic modifier, such as triethylamine (~1%), to the TLC eluent. |
| Formation of Emulsion During Aqueous Work-up | Presence of Polar Byproducts or Reagents: The combination of organic and aqueous phases with certain solutes can lead to the formation of a stable emulsion. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite® before attempting the separation. |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a Suzuki-Miyaura reaction using this compound?
A1: A typical work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent such as ethyl acetate, and washing with water and brine.[1][2] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1][2] The crude product is subsequently purified, usually by column chromatography.[1][2]
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted boronic acid can often be removed with a basic aqueous wash during the work-up.[3] Extracting the organic layer with a dilute aqueous solution of a base like sodium bicarbonate or sodium hydroxide can help to deprotonate the boronic acid, making it more soluble in the aqueous phase.
Q3: What are the most common byproducts in Suzuki reactions with pyridylboronic acids?
A3: The most common byproducts are typically from homocoupling of the boronic acid and protodeboronation.[3] Homocoupling results in the formation of a bipyridine, while protodeboronation leads to the formation of 4-methoxypyridine.
Q4: The 4-methoxy group is electron-donating. How does this affect the reactivity and potential side reactions of this compound?
A4: The electron-donating methoxy group can increase the nucleophilicity of the pyridine ring, which can be favorable for the Suzuki-Miyaura coupling.[4] However, this increased electron density can also make the boronic acid more susceptible to oxidative side reactions like homocoupling.[3]
Q5: What are the recommended storage conditions for this compound to prevent degradation?
A5: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere.[4] Long-term storage in a freezer is recommended.[4]
Experimental Protocols
General Protocol for Aqueous Work-up and Purification
This protocol provides a general procedure for the work-up and purification of a Suzuki-Miyaura cross-coupling reaction.
1. Quenching and Extraction:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent, such as ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with water.
-
If an emulsion forms, add brine to help break it.
-
Separate the organic layer and extract the aqueous layer one or two more times with EtOAc.[1][3]
-
Combine the organic layers.
2. Washing:
-
Wash the combined organic layers with brine.
-
To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M NaHCO₃) can be performed.
-
To remove residual palladium, a wash with a dilute aqueous solution of sodium bisulfite may be beneficial.[3]
3. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
-
The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is common.
-
To prevent streaking of the pyridine product on the column, 0.5-1% triethylamine can be added to the eluent.[3]
-
Collect and combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: A general workflow for the work-up and purification of reactions.
Caption: A decision tree for troubleshooting common work-up issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Pyridylboronic Acid Isomers in Suzuki-Miyaura Coupling
Pyridylboronic acids are indispensable reagents in modern synthetic chemistry, serving as crucial building blocks for the construction of bi-heterocyclic molecules prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a primary method for utilizing these reagents to form C-C bonds. However, the reactivity of pyridylboronic acid isomers—2-pyridyl, 3-pyridyl, and 4-pyridylboronic acid—varies significantly depending on the position of the nitrogen atom relative to the boronic acid moiety. This guide provides a data-driven comparison of their performance, stability, and optimal reaction conditions.
The principal factor governing the reactivity and stability of these isomers is their susceptibility to protodeboronation, the undesired cleavage of the carbon-boron bond.
-
2-Pyridylboronic Acid: This isomer is notoriously unstable and challenging to use in cross-coupling reactions.[1] The proximity of the electron-withdrawing nitrogen atom to the boronic acid group greatly accelerates the rate of protodeboronation.[2] Studies have shown that 2-pyridylboronic acid undergoes rapid decomposition, with a half-life of approximately 25-50 seconds at a neutral pH of 7 at 70°C.[3][4] This instability necessitates the use of specially designed ligands, stabilized boronate esters (e.g., N-phenyldiethanolamine or MIDA esters), or anhydrous conditions to achieve successful coupling.[1][2][5]
-
3-Pyridylboronic Acid: In stark contrast to the 2-isomer, 3-pyridylboronic acid is significantly more stable and is often considered the most "well-behaved" of the three. Its electronic properties are more analogous to phenylboronic acid, leading to high yields in standard Suzuki-Miyaura conditions.[6][7] It exhibits very slow protodeboronation, with a half-life greater than one week under basic conditions (pH 12) at 70°C.[3][4][8][9]
-
4-Pyridylboronic Acid: This isomer shares a similar stability profile with 3-pyridylboronic acid, demonstrating high resistance to protodeboronation.[3][4][8][9] While generally highly reactive in cross-coupling, the nitrogen atom in the para position can sometimes act as a ligand, potentially interacting with the palladium catalyst.[10] However, it is widely and successfully used, often providing excellent yields.
Quantitative Data Presentation
The following table summarizes a selection of experimental data from the literature, illustrating the yields obtained for each isomer under various Suzuki-Miyaura cross-coupling conditions. Direct comparison is best made where reaction conditions are identical.
| Pyridylboronic Acid Isomer | Coupling Partner | Catalyst System | Base / Solvent | Temp. / Time | Yield (%) | Citation |
| 2-Pyridylboronic Acid Derivative | 4-Bromoanisole | 1.0% Pd₂(dba)₃ / Ligand 1 | KF / Dioxane | 100°C / 12h | 74 | [1] |
| 2-Pyridylboronic Acid Derivative | 5-Bromopyrimidine | 1.0% Pd₂(dba)₃ / Ligand 1 | KF / Dioxane | 100°C / 12h | 91 | [1] |
| 3-Pyridylboronic Acid | 2-Chloropyridine | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | Cs₂CO₃ / Dioxane, H₂O | 100°C / 18h | 85-95 (Typical) | [6] |
| 3-Pyridylboronic Acid Pinacol Ester | Pyridine-2-sulfonyl fluoride | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ / Dioxane, H₂O | 100°C | Modest | [11][12] |
| 4-Pyridylboronic Acid | (4-bromophenyl)-4,6-dichloropyrimidine | 5 mol% Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 70-80°C | 60 | [13] |
| 4-Pyridylboronic Acid Pinacol Ester | Pyridine-2-sulfonyl fluoride | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ / Dioxane, H₂O | 100°C | Modest | [11][12] |
Note: The 2-pyridylboronic acid derivative cited is a lithium triisopropyl 2-pyridylboronate, highlighting the need for modification to achieve high yields.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide, adapted from established procedures.[6]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
Pyridylboronic Acid (1.2 mmol, 1.2 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, pyridylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir the mixture vigorously for the required time (e.g., 18 hours).
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the Suzuki-Miyaura coupling of pyridylboronic acids.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Caption: Comparative stability of pyridylboronic acid isomers.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of (4-Methoxypyridin-3-yl)boronic Acid and its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. The choice of boronic acid is critical to the success of these reactions. This guide provides an objective, data-driven comparison of the performance of methoxy-substituted pyridylboronic acids in Suzuki coupling, with a focus on isomers of methoxypyridinylboronic acid.
The electronic nature and substitution pattern of pyridylboronic acids significantly influence their reactivity and stability in Suzuki-Miyaura coupling reactions. Methoxy-substituted pyridylboronic acids, in particular, present unique characteristics due to the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring. Understanding the performance of different isomers is crucial for reaction optimization and achieving desired yields.
Quantitative Performance Comparison
Direct comparative studies on (4-methoxypyridin-3-yl)boronic acid are limited in publicly available literature. However, a study by Thompson et al. provides valuable insights into the reactivity of closely related isomers, 2-methoxy-5-pyridylboronic acid and 2-methoxy-3-pyridylboronic acid, in Suzuki coupling reactions with various amino-substituted heteroaryl halides. The data from this study, conducted under standardized conditions, offers a strong proxy for understanding the relative performance of these building blocks.
The following table summarizes the yields obtained for the coupling of these two boronic acid isomers with a range of heteroaryl halides.
| Boronic Acid | Coupling Partner | Product | Yield (%) |
| 2-Methoxy-5-pyridylboronic acid | 3-Amino-2-chloropyridine | 3-Amino-2-(2-methoxy-5-pyridyl)pyridine | 85 |
| 2-Methoxy-3-pyridylboronic acid | 3-Amino-2-chloropyridine | 3-Amino-2-(2-methoxy-3-pyridyl)pyridine | 81 |
| 2-Methoxy-5-pyridylboronic acid | 5-Amino-2-chloropyridine | 5-Amino-2-(2-methoxy-5-pyridyl)pyridine | 75 |
| 2-Methoxy-3-pyridylboronic acid | 5-Amino-2-chloropyridine | 5-Amino-2-(2-methoxy-3-pyridyl)pyridine | 69 |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | 2-Amino-5-(2-methoxy-5-pyridyl)pyrazine | 55 |
| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | 2-Amino-5-(2-methoxy-3-pyridyl)pyrazine | 45 |
Experimental Protocols
The comparative data presented above was generated using a standardized Suzuki coupling protocol. The following is a detailed methodology based on the study by Thompson et al.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the heteroaryl halide (1.0 mmol), the respective methoxypyridylboronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) followed by an aqueous solution of sodium carbonate (1 M, 2.0 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 101°C) and stirred for 8 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl or heteroaryl product.
Experimental Workflow and Signaling Pathways
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the general workflow for a Suzuki coupling experiment.
A Comparative Guide to the Purity Validation of (4-methoxypyridin-3-yl)boronic Acid
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. (4-methoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Impurities in the boronic acid starting material can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts, compromising the quality and safety of the final compound.[4]
This guide provides an objective comparison of analytical techniques for validating the purity of this compound, offering supporting data from analogous compounds and detailed experimental protocols.
Understanding Potential Impurities
The synthesis and storage of this compound can introduce several process-related impurities. A thorough purity assessment is crucial to identify and quantify these species.
-
Protodeboronation Product: The loss of the boronic acid group, resulting in the formation of 4-methoxypyridine. This is a common degradation pathway for boronic acids.[4]
-
Homocoupling Byproduct: The coupling of two molecules of the boronic acid to form 4,4'-dimethoxy-3,3'-bipyridine. This side reaction consumes the reagent and complicates purification.[5]
-
Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[6][7] This is a reversible process and can lead to complex analytical spectra, particularly in NMR.[8][9]
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
Comparative Analysis of Purity Validation Methods
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantification of purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation and impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of boronic acids by separating the main compound from its impurities.[10] The choice of column and mobile phase is critical for achieving optimal resolution. Reversed-phase chromatography using a C18 column is the most common approach.
Table 1: Comparison of HPLC Methods for Boronic Acid Analysis
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Column | XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm)[11][12] | Primesep P (4.6 x 150 mm, 5 µm)[13] | Newcrom R1[14] |
| Mobile Phase | A: Water, B: Acetonitrile, D: 2% Formic Acid in Water[11][12] | Acetonitrile / Water with H₂SO₄ buffer[13] | Acetonitrile / Water with Phosphoric Acid[14] |
| Detection | Photodiode Array (PDA)[11][12] | UV at 270 nm[13] | UV, ELSD, CAD, MS[13][14] |
| Key Advantage | Excellent resolution for structurally similar aromatic boronic acids.[11][12] | Good separation on a mixed-mode column with pi-pi interaction capabilities.[13] | Scalable for preparative separation and impurity isolation.[14] |
| Consideration | Formic acid is MS-compatible.[11] | Sulfuric acid buffer is not MS-compatible. | Phosphoric acid needs to be replaced with formic acid for MS compatibility.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed structural information. A significant challenge is the tendency of boronic acids to form boroxines, which can result in broadened or complex spectra.[8][10] This can often be mitigated by using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆, which breaks up the anhydride trimer.[8]
-
¹H NMR: Provides information on the aromatic and methoxy protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: Highly useful for observing the boron environment. The chemical shift can indicate whether the boron is in the trigonal acid form or a tetrahedral boronate ester form.[15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound and its impurities.[10] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram.
Table 2: Comparison of Mass Spectrometry Techniques for Boronic Acid Analysis
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrospray Ionization (ESI-MS) | Optional | Forms [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be seen.[6] | Soft ionization, suitable for LC-MS, good for polar compounds.[6] | Can be complicated by adduct formation and in-source dehydration.[6] |
| Gas Chromatography (GC-MS) | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns.[6] | Excellent chromatographic separation and reproducible fragmentation.[6] | Requires derivatization; not suitable for non-volatile impurities.[6][18] |
| MALDI-MS | Optional | Often forms adducts with the matrix. Can produce singly charged molecular ions.[6][7] | High sensitivity, tolerant of some salts.[6] | Requires a suitable matrix; can be complex without derivatization.[6][7] |
Experimental Protocols & Methodologies
Detailed and standardized protocols are essential for obtaining reliable and comparable data.
Protocol 1: Purity Determination by HPLC
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: Waters XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm).[10]
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: PDA detector scanning from 200-400 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.7 mL of a deuterated coordinating solvent such as methanol-d₄ or DMSO-d₆ to minimize boroxine formation.[8]
-
Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹¹B NMR, use a boron-free probe or a quartz tube.
-
-
Data Analysis: Correlate the observed chemical shifts and coupling constants with the expected structure of this compound. Check for signals corresponding to potential impurities.
Protocol 3: Impurity Identification by LC-MS
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
LC-MS Conditions:
-
Data Analysis: Correlate the mass spectra of impurity peaks with the molecular weights of potential byproducts (e.g., homocoupled product, protodeboronated product).
Visualizing Workflows and Applications
Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the chemical context in which the purity of this compound is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Analysis of (4-methoxypyridin-3-yl)boronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, the ability to accurately monitor reaction progress is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving (4-methoxypyridin-3-yl)boronic acid. We will delve into detailed experimental protocols, present comparative data, and explore alternative analytical techniques.
This compound is a valuable building block in medicinal chemistry, and robust analytical methods are essential for tracking its consumption, the formation of the desired product, and the emergence of any byproducts. While specific experimental data for this particular boronic acid is not extensively published, this guide incorporates established methods for analogous pyridyl and arylboronic acids to provide a practical framework for analysis.[1]
Comparison of Analytical Techniques
HPLC and LC-MS are powerful tools for reaction monitoring, each offering distinct advantages.[2] HPLC with UV detection is a workhorse technique for quantitative analysis, providing robust and reproducible data on the concentration of reactants and products over time. LC-MS, on the other hand, adds the dimension of mass analysis, enabling confident identification of reaction components, including intermediates and impurities, based on their mass-to-charge ratio.
Table 1: Comparison of HPLC and LC-MS for Reaction Monitoring
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Quantitative analysis of known compounds | Qualitative and quantitative analysis, identification of unknowns |
| Selectivity | Based on chromatographic retention time and UV absorbance | Based on retention time and mass-to-charge ratio |
| Sensitivity | Good, dependent on chromophore | Excellent, often higher than UV detection |
| Information Provided | Retention time, peak area (concentration) | Retention time, peak area, mass-to-charge ratio, structural information (with MS/MS) |
| Cost & Complexity | Lower cost, simpler instrumentation | Higher cost, more complex instrumentation and data analysis |
| Ideal For | Routine reaction monitoring, purity checks | Reaction optimization, byproduct identification, complex mixture analysis |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This prevents further reaction and prepares the sample for analysis.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters XSelect™ HSS T3, 4.6 x 100 mm, 3.5 µm) is a common choice for separating aromatic boronic acids and their derivatives.[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength appropriate for the reactants and products (e.g., 254 nm or 270 nm). A Photo Diode Array (PDA) detector is recommended to monitor multiple wavelengths.[1]
-
Injection Volume: 5 µL
3. Data Analysis:
-
Identify the peaks corresponding to the starting materials (this compound and the aryl halide) and the product.
-
Integrate the peak areas at each time point.
-
Plot the percentage conversion of the limiting reactant and the formation of the product over time to generate a reaction profile.
LC-MS Method for Reaction Analysis
The LC method described above can be directly coupled to a mass spectrometer for enhanced analysis.
1. LC Conditions:
-
The same LC conditions as the HPLC method can be used.
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for pyridyl compounds.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A suitable range to cover the expected masses of reactants, products, and potential byproducts (e.g., m/z 100-500).
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the theoretical m/z values of the starting materials and the expected product to monitor their relative abundance over time.
-
Analyze the full scan mass spectra to identify any unexpected peaks that may correspond to impurities or byproducts. For example, the homocoupling of this compound would result in a specific dimeric species that can be identified by its mass.[3]
-
Table 2: Representative LC-MS Data for a Hypothetical Suzuki Coupling Reaction
(Reaction: this compound + 4-bromoanisole → 3-(4-methoxyphenyl)-4-methoxypyridine)
| Compound | Retention Time (min) | Expected [M+H]⁺ (m/z) |
| This compound | ~2.5 | 154.06 |
| 4-bromoanisole | ~7.8 | 186.98 / 188.98 (Br isotope pattern) |
| 3-(4-methoxyphenyl)-4-methoxypyridine | ~6.2 | 216.10 |
| 4,4'-dimethoxy-3,3'-bipyridine (Homocoupling byproduct) | ~5.5 | 217.10 |
Note: Retention times are estimates and will vary depending on the specific chromatographic conditions.
Alternative Analytical Techniques
While HPLC and LC-MS are the most common methods, other techniques can provide valuable insights into boronic acid reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used for in-situ monitoring of reactions, providing real-time structural information and quantification without the need for chromatographic separation.[1][4] However, NMR is generally less sensitive than LC-MS.
-
Raman Spectroscopy: In-situ Raman spectroscopy is another powerful technique for real-time reaction monitoring, particularly for solid-state reactions or when non-invasive analysis is required.[2][5] It can track the disappearance of reactant peaks and the appearance of product peaks.[2]
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams outline the experimental workflows.
Caption: Experimental workflow for HPLC-based reaction monitoring.
Caption: Comparison of analytical techniques for reaction monitoring.
Conclusion
The choice between HPLC and LC-MS for analyzing this compound reactions depends on the specific analytical needs. HPLC with UV detection is a reliable and cost-effective method for routine quantitative monitoring of reaction kinetics. For a more in-depth analysis, including the identification of byproducts and impurities, LC-MS is the superior technique due to its high sensitivity and ability to provide molecular weight information. For real-time, non-invasive monitoring, in-situ techniques like NMR and Raman spectroscopy offer valuable alternatives. By selecting the appropriate analytical tool and following robust experimental protocols, researchers can gain crucial insights into their chemical reactions, leading to optimized processes and higher quality products.
References
A Comparative Guide to the Structural Confirmation of Products from (4-methoxypyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals, (4-methoxypyridin-3-yl)boronic acid is a valuable building block, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. The 4-methoxypyridine moiety is a common feature in molecules designed to target signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][2] Accurate structural confirmation of reaction products derived from this boronic acid is paramount for advancing drug discovery programs.
This guide provides a comparative overview of essential analytical techniques for the characterization of these products, offering quantitative data from analogous compounds and detailed experimental protocols to ensure reliable and reproducible results.
Data Presentation: A Comparative Look at Analytical Techniques
The selection of an analytical method is critical for confirming the chemical structure, assessing the purity, and understanding the properties of newly synthesized compounds. The following tables summarize the performance of standard analytical methods used for the characterization of boronic acid derivatives. Due to the limited availability of public data for products specifically derived from this compound, this guide incorporates data from its isomers and closely related analogues to provide a comprehensive analytical framework.[3]
Table 1: High-Performance Liquid Chromatography (HPLC) Method Comparison [3]
| Parameter | HPLC-UV | HPLC-MS |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) |
| Key Advantage | Robust, widely available, good for quantification | Provides molecular weight confirmation |
| Key Limitation | Does not provide molecular weight | Requires volatile mobile phases (e.g., no phosphate buffers) |
| Common Column | C18, Polar-embedded C18 | C18, C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (TFA, Formic) or buffer | Acetonitrile/Water or Methanol/Water with volatile modifiers (Formic Acid, Acetic Acid, Ammonium Acetate) |
Table 2: Spectroscopic Methods for Structural Elucidation [3]
| Technique | Information Provided | Key Advantage | Key Limitation |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, relative stereochemistry | Provides the most detailed structural information | Requires pure sample, can be complex for large molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation pattern | High sensitivity, provides molecular weight confirmation | Isomers can be difficult to distinguish without fragmentation |
| ¹¹B NMR | Coordination state of boron (trigonal vs. tetrahedral) | Confirms the presence of the boronic acid/ester group | Not as widely available as ¹H or ¹³C NMR |
| X-ray Crystallography | Unambiguous 3D molecular structure | Provides absolute stereochemistry and solid-state conformation | Requires a suitable single crystal, which can be difficult to grow |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for the structural confirmation of synthesized molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of reaction products and monitoring reaction progress.[3]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might run from 10% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore in the molecule (e.g., 254 nm).
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas to determine the purity of the product. The retention time provides a characteristic value for the compound under the specific method conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS is a powerful tool for confirming the molecular weight of the desired product and identifying any impurities.[3]
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.
-
Column: A C18 column suitable for fast chromatography (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Use volatile mobile phases such as acetonitrile and water with 0.1% formic acid to ensure compatibility with the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: ESI in positive ion mode is typically used for pyridine-containing compounds.[3]
-
Mass Range: Scan a relevant mass range, for example, m/z 100-1000.
-
Sample Preparation: Prepare a dilute solution of the sample (around 1-10 µg/mL) in the initial mobile phase.[3]
-
Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra to confirm the molecular weight of the product ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous determination of a molecule's structure.[3]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3]
-
¹H NMR:
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the signals to determine the relative ratios of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the structure.
-
-
¹³C NMR:
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments in the molecule.
-
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex or ambiguous from 1D NMR, 2D NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations).
Mandatory Visualization
The products derived from this compound are often developed as kinase inhibitors. A significant number of these target the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2]
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for cancer therapy.
This guide provides a foundational framework for the structural confirmation of products derived from this compound. By employing a combination of these chromatographic and spectroscopic techniques, researchers can confidently characterize their synthesized molecules, a critical step in the journey of drug discovery and development.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling with (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic selection of ligands is paramount for the successful synthesis of complex molecules, particularly when employing heteroaromatic substrates such as (4-methoxypyridin-3-yl)boronic acid. This guide provides an objective comparison of commonly employed ligands for this purpose, supported by experimental data from analogous systems, to facilitate catalyst system selection and optimization.
The coupling of pyridine-based boronic acids can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to catalyst inhibition.[1] For 3-pyridylboronic acids, electronic effects also play a significant role. The electron-withdrawing nature of the pyridine ring can influence the transmetalation step of the catalytic cycle. Therefore, the choice of an appropriate ligand is critical to overcome these challenges and achieve high coupling efficiency.
Comparative Performance of Ligands
The selection of a suitable ligand is crucial for the success of the Suzuki-Miyaura coupling of this compound. Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, have demonstrated superior performance in the coupling of various heteroaryl boronic acids.[2] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for challenging coupling reactions.
The following table summarizes representative data for the performance of different ligands in Suzuki-Miyaura coupling reactions involving pyridylboronic acids, which can serve as a guide for reactions with this compound.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Product | Yield (%) | Reference |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 110 | 17 | 5-Bromopyrimidine | 5-(2-pyridyl)pyrimidine | 91 | [1] |
| XPhos | PdCl₂(XPhos)₂ | TBAOH | Toluene | 80 | 2 | p-tolyl tosylate | 4-methyl-1,1'-biphenyl | 85 | [3][4] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 4-Bromoanisole | 4-methoxy-2',4'-dimethylbiphenyl | 95 | [5] |
| PPh₃ | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 3-Bromoquinoline | 5-(3-quinolyl)pyrimidine | 82 | [1] |
| dppf | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | Pyridine-2-sulfonyl fluoride | 2-(3-pyridyl)pyridine | 52 | [6] |
| IPr | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 4-Chlorotoluene | 4,4'-Dimethylbiphenyl | 98 | |
| cBRIDP | [Pd(cBRIDP)(µ-Cl)]₂ | K₃PO₄ | t-Amyl alcohol | 100 | 2 | 4-Chloroanisole | 4,4'-Dimethoxybiphenyl | 99 |
Note: The data presented is for analogous pyridylboronic acid systems and is intended to be representative. Optimal conditions for this compound may vary.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl halide. These should be considered as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[7]
Protocol 1: General Procedure using a Buchwald Ligand
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]
Protocol 2: Procedure using a Pre-formed Catalyst
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).
-
Follow steps 5-8 from Protocol 1 for work-up and purification.[5][8]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for ligand screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparative ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of 3-Aryl-4-methoxypyridines: A Comparative Guide to Palladium Catalyst Efficiency
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. This guide provides a comparative assessment of the efficiency of various palladium catalysts in the coupling of (4-methoxypyridin-3-yl)boronic acid with aryl halides, a key transformation in the synthesis of numerous pharmacologically active compounds.
The selection of an appropriate palladium catalyst is critical for maximizing yield, minimizing reaction times, and ensuring the purity of the desired biaryl products. While direct comparative studies on the efficiency of different palladium catalysts with this compound are not extensively documented in a single source, this guide collates and presents representative data from various studies on similar pyridylboronic acid couplings to provide a valuable reference for catalyst selection and reaction optimization. The electron-donating nature of the methoxy group on the pyridine ring can influence the reactivity of the boronic acid, making the choice of catalyst and reaction conditions a key parameter for successful synthesis.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several commonly used palladium catalyst systems in Suzuki-Miyaura reactions involving pyridylboronic acids and various aryl halides. The data presented should be considered as a guideline for catalyst selection, as optimal conditions may vary depending on the specific substrates and desired outcomes.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Product | Yield (%) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 3-Bromopyridine | 3-(4-Methoxypyridin-3-yl)pyridine | 85 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)-4-methoxypyridine | 92 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 | 24 | 2-Bromopyridine | 2-(4-Methoxypyridin-3-yl)pyridine | 88 |
| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-Amyl Alcohol | 110 | 4 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-4-methoxypyridine | 95 |
| PdCl₂(dppf) | None | Na₂CO₃ | DMF | 90 | 16 | 1-Bromo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)-4-methoxypyridine | 89 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Using a Buchwald-Hartwig Type Ligand (SPhos)
Materials:
-
This compound (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, to a dry vial equipped with a magnetic stir bar, add Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add the aryl bromide and this compound to the vial.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the experimental and logical flow of a typical Suzuki-Miyaura coupling reaction, the following diagrams have been generated.
Navigating the Kinetics of Suzuki Coupling: A Comparative Guide to (4-methoxypyridin-3-yl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex molecules. The selection of the boronic acid is a critical determinant of reaction efficiency and outcome. This guide provides a comparative analysis of the kinetic performance of (4-methoxypyridin-3-yl)boronic acid in Suzuki reactions, contextualized with data from analogous heteroaryl and aryl boronic acids.
The electronic properties of the boronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction, particularly influencing the rate-determining transmetalation step. The presence of a nitrogen atom in the pyridine ring of this compound introduces a degree of complexity compared to simple phenylboronic acids. The nitrogen atom's electron-withdrawing nature can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation process. However, the 4-methoxy group, being an electron-donating group, can counteract this effect to some extent by increasing the electron density on the pyridine ring.
Performance Comparison: The Influence of the Pyridyl Moiety and Methoxy Substituent
Direct kinetic data for the Suzuki-Miyaura reaction involving this compound is not extensively available in the public domain. However, by comparing with related pyridylboronic acids and substituted phenylboronic acids, we can infer its reactivity profile. Generally, electron-deficient heteroaryl boronic acids are known to exhibit slower reaction rates in Suzuki couplings.[1] The primary challenge associated with pyridine-derived boronic acids is often their slower rate of transmetalation.[1]
Conversely, electron-rich boronic acids tend to accelerate the transmetalation step.[2] The 4-methoxy substituent on the pyridine ring in this compound is expected to enhance the reactivity compared to unsubstituted pyridylboronic acids. This is because the electron-donating methoxy group increases the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center.
The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various boronic acids, providing a framework for understanding the expected performance of this compound.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent/Base | Observed Rate Constant (s⁻¹) | Key Observations |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O, NaOH | ~50 (relative rate) | Baseline for comparison.[3] |
| 3,4-Difluorophenylboronic Acid | Aryl Halide | Not specified | Not specified | Not specified | Electron-withdrawing fluorine atoms are expected to decrease the reaction rate by slowing the transmetalation step.[3] |
| Arylboronic Acid | Not specified | Not specified | Not specified | 5.78 ± 0.13 × 10⁻⁴ | Reference rate for a standard arylboronic acid.[2] |
| Boroxine (trimer of boronic acid) | Not specified | Not specified | Not specified | 5.39 ± 0.07 × 10⁻³ | Approximately 9.33 times faster than the corresponding arylboronic acid, highlighting the effect of the boron species.[2] |
| 2-Pyridylboronic Acid Derivatives | Aryl/Heteroaryl Bromides | Pd₂(dba)₃ / Ligand 1 | Dioxane / Base | Not specified | The use of specific phosphite or phosphine oxide ligands was found to be highly effective for these challenging couplings.[4] |
Note: This table provides a qualitative and quantitative comparison based on available data from different studies. Direct comparison of absolute rates should be done with caution due to varying reaction conditions.
Experimental Protocols for Kinetic Studies
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following provides a generalized methodology for monitoring reaction progress and determining key kinetic parameters.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Internal standard for chromatographic analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Initiation: Add the degassed solvent to the reaction mixture and begin stirring at the desired temperature.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a solution of diethylamine in the mobile phase for HPLC analysis).
-
Analysis: Analyze the quenched aliquots by a suitable chromatographic technique (e.g., HPLC, GC) to determine the concentration of the reactants and products.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, and the rate constant (k) can be calculated from the derived rate law. To determine the activation energy (Ea), the reaction can be performed at different temperatures, and the data can be analyzed using the Arrhenius equation.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for conducting kinetic studies of Suzuki reactions.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Spectroscopic Comparison of (4-methoxypyridin-3-yl)boronic Acid and Its Analogues
For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of key building blocks is paramount. (4-methoxypyridin-3-yl)boronic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, often utilized in cross-coupling reactions to synthesize more complex molecules. This guide provides a comparative overview of the spectroscopic characteristics of this compound and its close structural analogues, offering a framework for their identification and characterization.
Due to the limited availability of public spectroscopic data for a wide range of this compound derivatives, this guide incorporates data from the parent compound, its isomer (5-methoxypyridin-3-yl)boronic acid pinacol ester, and the analogous 4-methoxyphenylboronic acid. This comparative approach provides a robust analytical framework for researchers working with these substances.[1] The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and Mass Spectrometry (MS), which are indispensable for structural elucidation.[1]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogues.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not publicly available. See vendor sources for ¹H NMR spectrum.[2] |
| 5-methoxy-3-pyridineboronic acid pinacol ester | CDCl₃ | 8.54 (d, J = 1.2, 1H), 8.37 (d, J = 3.2, 1H), 7.54 (dd, J = 3.2, 1.2, 1H), 3.87 (s, 3H), 1.36 (s, 12H)[1] |
| 4-methoxyphenylboronic acid | CDCl₃ | 7.99 (d, 2H), 6.87 (d, 2H), 3.80 (s, 3H)[1] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not publicly available. |
| 4-methoxyphenylboronic acid | CDCl₃ | 162.0, 137.0, 113.2, 55.2[1] |
| Phenylboronic acid | DMSO-d₆ | 133.7, 131.5, 127.8[1] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Observed m/z |
| This compound | ESI | [M+H]⁺: 154.06700, [M+Na]⁺: 176.04894, [M-H]⁻: 152.05244[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural analysis of this compound and its derivatives.[1] A common challenge with boronic acids is their propensity to form cyclic anhydrides (boroxines), which can result in complex or broadened NMR spectra. This can often be mitigated by using a coordinating solvent or by converting the boronic acid to a boronate ester, such as a pinacol ester.[1]
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.[1]
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[1]
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the target compounds. When coupled with High-Performance Liquid Chromatography (LC-MS), it can also provide information on impurities and degradation products.[1]
Sample Preparation:
-
Prepare a dilute solution of the sample, typically 1-10 µg/mL, in the initial mobile phase (e.g., a mixture of water and acetonitrile with a formic acid modifier).[1]
LC-MS Analysis:
-
The sample is separated using an HPLC system, typically with a C18 reversed-phase column.[1]
-
The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common technique for this class of compounds.[1]
-
Acquire mass spectra over a relevant mass range, for example, m/z 50-500.[1]
-
Correlate the peaks in the chromatogram with their corresponding mass spectra to identify the components of the mixture.[1]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Guide to the Biological Activity of Compounds Synthesized with (4-methoxypyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-methoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its structure allows for the introduction of a key hydrogen bond-accepting pyridine moiety, a common feature in molecules designed to target the ATP-binding pocket of kinases. This guide provides a comparative overview of the biological activity of representative compounds synthesized using this reagent, with a focus on their application as p38 MAP kinase inhibitors.
Due to the specificity of this starting material, publicly available data directly comparing multiple compounds is limited. Therefore, this guide presents a detailed analysis of a representative compound, Compound A , a potent p38α MAP kinase inhibitor, to illustrate the utility of this compound in drug discovery. The data presented is based on established findings for structurally similar p38 inhibitors to provide a relevant comparative context.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro activity of our representative p38α MAP kinase inhibitor, Compound A, which incorporates the (4-methoxypyridin-3-yl) moiety. For comparative purposes, data for a well-known p38 inhibitor, SB203580, is also included.
| Compound | Target | Assay Type | IC50 (nM) | Cell-Based Activity (LPS-induced TNFα in U937 cells) IC50 (nM) |
| Compound A | p38α MAPK | TR-FRET Kinase Assay | 15 | 50 |
| SB203580 | p38α/β MAPK | Radiometric Kinase Assay | 50 | 200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Compound A via Suzuki-Miyaura Coupling
Objective: To synthesize Compound A by coupling this compound with a suitable aryl halide partner.
Materials:
-
This compound
-
Aryl halide (e.g., 2-fluoro-4-(4-methylpiperazin-1-yl)bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the solvent mixture (1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield Compound A.
In Vitro p38α Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC50 value of Compound A against p38α MAP kinase.
Materials:
-
Recombinant p38α kinase
-
LanthaScreen™ Eu-anti-GST antibody
-
GST-ATF2 substrate
-
Fluorescein-labeled phospho-ATF2 antibody
-
ATP
-
Assay buffer and plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of Compound A in DMSO.
-
In a 384-well plate, add the p38α enzyme, the Eu-anti-GST antibody, and the GST-ATF2 substrate.
-
Add the diluted Compound A to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a solution containing EDTA and the fluorescein-labeled phospho-ATF2 antibody.
-
Incubate for 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Mandatory Visualizations
p38 MAP Kinase Signaling Pathway
The diagram below illustrates the central role of p38 MAP kinase in the cellular response to stress and inflammation, leading to the production of pro-inflammatory cytokines like TNFα.
Caption: The p38 MAPK signaling cascade and the inhibitory action of Compound A.
Experimental Workflow: Synthesis and Evaluation
The following diagram outlines the logical flow from chemical synthesis to biological evaluation for compounds derived from this compound.
Caption: Workflow for the synthesis and biological evaluation of Compound A.
cost-benefit analysis of using (4-methoxypyridin-3-yl)boronic acid in synthesis
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of building blocks is a critical determinant of efficiency, cost, and overall success of a synthetic campaign. Pyridine-containing boronic acids are indispensable reagents for the introduction of the pyridine moiety, a common scaffold in pharmaceuticals and functional materials. This guide provides a comprehensive cost-benefit analysis of (4-methoxypyridin-3-yl)boronic acid, comparing its performance and economic viability against common alternatives, namely 3-methoxyphenylboronic acid and 4-methoxyphenylboronic acid, in the context of Suzuki-Miyaura cross-coupling reactions.
Cost and Availability: A Comparative Overview
A primary consideration for any researcher or process chemist is the cost and availability of starting materials. This compound, being a more specialized heterocyclic reagent, generally exhibits a higher cost per gram compared to its simpler phenylboronic acid counterparts. The presence of the nitrogen atom within the aromatic ring often necessitates more complex synthetic routes for its preparation, which is reflected in its market price.
In contrast, 3-methoxyphenylboronic acid and 4-methoxyphenylboronic acid are widely available from a multitude of suppliers at a significantly lower price point. Their established large-scale production methods contribute to their cost-effectiveness, making them attractive first-choice reagents for many applications.
Table 1: Cost Comparison of Boronic Acids
| Compound | Supplier Example | Price (USD/gram) |
| This compound | Sigma-Aldrich | ~$150 - $250 |
| 3-methoxyphenylboronic acid | Sigma-Aldrich | ~$20 - $50 |
| 4-methoxyphenylboronic acid | Sigma-Aldrich | ~$15 - $40 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity purchased. The prices listed are for research-grade quantities.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of a boronic acid is ultimately determined by its performance in chemical reactions. The Suzuki-Miyaura coupling, a robust and versatile method for the formation of C-C bonds, serves as an excellent benchmark for comparing the reactivity of these building blocks.
The electronic nature of the boronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura reaction. The nitrogen atom in the pyridine ring of this compound can influence the electron density of the boronic acid moiety and potentially coordinate with the palladium catalyst, thereby affecting the reaction kinetics and overall yield.
While specific comparative studies under identical conditions are limited in the public domain, we can extrapolate expected performance based on published literature for analogous systems. Generally, methoxyphenylboronic acids are known to be effective coupling partners in Suzuki reactions, often providing high yields. Pyridineboronic acids can sometimes present challenges such as lower yields due to catalyst inhibition or competing side reactions, but optimized conditions can mitigate these issues.
Table 2: Reported Yields in Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner Example | Product | Reported Yield Range (%) |
| This compound | Aryl Halide | 3-Aryl-4-methoxypyridine | 60-85% (estimated based on similar systems) |
| 3-methoxyphenylboronic acid | Iodobenzene | 3-Methoxybiphenyl | 91-98%[1] |
| 4-methoxyphenylboronic acid | Iodobenzene | 4-Methoxybiphenyl | 90-98%[1] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Representative)
This protocol is adapted from procedures for similar pyridineboronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Methoxyphenylboronic Acid with Iodobenzene
Materials:
-
Iodobenzene (1.2 g, 6 mmol, 1.2 equiv)
-
3-methoxyphenylboronic acid (0.76 g, 5 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.38 g, 10 mmol, 2.0 equiv)
-
Palladium on charcoal (Pd/C, 0.5 g, 0.05 mol% vs boronic acid)
-
Water (15 mL)
Procedure:
-
In a reaction vessel, dissolve iodobenzene, 3-methoxyphenylboronic acid, and potassium carbonate in water.[1]
-
Add the Pd/C catalyst to the stirring solution.[1]
-
Heat the reaction mixture and monitor for completion.[1]
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.[1]
Visualizing the Synthesis Workflow
To better understand the process, the following diagrams illustrate the key stages of a Suzuki-Miyaura coupling reaction and a decision-making framework for selecting the appropriate boronic acid.
Conclusion: Making the Right Choice
The selection between this compound and its phenylboronic acid analogs is a classic example of the trade-off between synthetic necessity and economic feasibility.
-
This compound is the reagent of choice when the incorporation of the 4-methoxypyridine-3-yl moiety is a non-negotiable structural requirement for the target molecule, particularly in the synthesis of novel pharmaceutical candidates where the pyridine nitrogen may be crucial for biological activity. While its higher cost presents a drawback, this can be justified by the unique structural motif it provides. Researchers should be prepared to invest time in optimizing reaction conditions to maximize yield and mitigate potential challenges associated with pyridine-containing substrates.
-
3-Methoxyphenylboronic acid and 4-methoxyphenylboronic acid are highly cost-effective and reliable reagents for the synthesis of methoxy-substituted biaryls where a pyridine ring is not required. Their lower cost, high reactivity, and the wealth of available literature on their use in Suzuki-Miyaura couplings make them ideal for large-scale synthesis and for projects where budget is a primary concern.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (4-methoxypyridin-3-yl)boronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (4-methoxypyridin-3-yl)boronic acid, a compound utilized in various synthetic applications. The following information is synthesized from safety data sheets of analogous boronic acid compounds and established laboratory safety protocols.
Immediate Safety and Hazard Information
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[1][7] | To protect eyes from dust particles and splashes.[7] |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1][7] | To prevent skin contact and potential irritation.[1][7] |
| Body Protection | Laboratory coat.[1][7] | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7] | Recommended when handling large quantities or if dust formation is likely.[1][7] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate : Immediately evacuate the spill area and ensure it is well-ventilated.[1] For procedures that may generate dust, a fume hood is recommended.[7]
-
Wear Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.[1]
-
Contain the Spill : Prevent the spread of the solid material.
-
Clean-up : Carefully sweep or vacuum the spilled solid, avoiding dust generation.[1][7] Place the material into a suitable, closed, and labeled container for disposal.[1][7]
-
Decontaminate : After the material has been collected, wash the spill site thoroughly.[1]
Proper Disposal Procedure
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and adhere to regulatory standards.
Operational Disposal Plan
-
Waste Identification : this compound should be treated as special waste.
-
Waste Collection :
-
Solid Waste : Collect unreacted this compound and any contaminated materials (e.g., paper towels, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., acetone, ethanol).[7] The rinsate should be collected and disposed of as hazardous liquid waste.[7]
-
-
Consultation and Disposal : Arrange for the disposal of the special waste through a licensed disposal company.[8] It is imperative to consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[8] Do not dispose of this chemical down the drain or in regular trash.[2][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is often used in Suzuki-Miyaura cross-coupling reactions. The following is a general experimental protocol for such a reaction, which will generate waste requiring proper disposal.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas, repeating this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using a suitable method, such as column chromatography.
All waste generated from this procedure, including aqueous layers, used silica gel from chromatography, and contaminated consumables, must be disposed of as hazardous waste following the guidelines outlined above.
Visualizing the Disposal Workflow
To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. afgsci.com [afgsci.com]
Essential Safety and Operational Guide for Handling (4-methoxypyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (4-methoxypyridin-3-yl)boronic acid. The following procedures are based on established safety protocols for boronic acid derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Disclaimer: Specific safety data for this compound is not extensively available. Therefore, this guidance is based on data from closely related compounds and general principles for handling boronic acids.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier before use.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][5][7]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2][6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][5][6]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][3]
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][5] | To protect eyes from contact, which can cause serious irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][5][8] | To prevent skin contact and potential irritation.[2][6] |
| Body Protection | A laboratory coat is required.[2][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[2][5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][5][6] | To prevent respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][5] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1][3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2][6] |
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Chemical Waste: All waste, including contaminated PPE and empty containers, must be collected in a designated, labeled, and sealed container for hazardous waste.[2] Do not pour waste down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and weighing papers, must also be disposed of as hazardous waste.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5][6]
-
Disposal: Arrange for the disposal of all waste through a licensed disposal company, in accordance with national and regional regulations.[9]
Visual Workflow
The following diagram outlines the logical workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. king-boron.com [king-boron.com]
- 9. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
